Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMNBYKKVGMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594328 | |
| Record name | Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145325-40-2 | |
| Record name | Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed synthetic pathway and comprehensive characterization of the novel heterocyclic compound, Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. Thienopyridines are a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1] This document provides a plausible, detailed experimental protocol for the synthesis of the title compound, leveraging established chemical transformations. Furthermore, it outlines the expected analytical and spectroscopic data for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and key physical properties. The information is presented to facilitate its synthesis and verification by researchers in the field of drug discovery and development.
Introduction
The thieno[2,3-c]pyridine scaffold is a key heterocyclic motif present in a variety of pharmacologically active molecules.[1] The fusion of a thiophene and a pyridine ring creates a unique electronic and structural framework that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom at the 4-position and a methyl carboxylate group at the 2-position of the thieno[2,3-c]pyridine core offers valuable handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of a potential synthetic route and the characterization of this compound.
Proposed Synthesis Pathway
While a direct documented synthesis for this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the construction of the thieno[2,3-c]pyridine ring system. The proposed multi-step synthesis is outlined below.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.
Synthesis of Diethyl 2-((4-nitropyridin-2-yl)malonate)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add diethyl malonate (16.0 g, 100 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-chloro-4-nitropyridine (15.9 g, 100 mmol) in anhydrous THF (100 mL) dropwise.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Synthesis of Ethyl 2-(4-nitropyridin-2-yl)acetate
-
Dissolve diethyl 2-((4-nitropyridin-2-yl)malonate) (28.2 g, 100 mmol) in a mixture of ethanol (200 mL) and concentrated sulfuric acid (10 mL).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.
Synthesis of Ethyl 2-(4-aminopyridin-2-yl)acetate
-
To a solution of ethyl 2-(4-nitropyridin-2-yl)acetate (21.0 g, 100 mmol) in ethanol (250 mL), add 10% palladium on carbon (1.0 g).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the title compound.
Synthesis of Ethyl 4-aminothieno[2,3-c]pyridine-2-carboxylate
-
To a solution of ethyl 2-(4-aminopyridin-2-yl)acetate (18.0 g, 100 mmol) in anhydrous toluene (300 mL), add Lawesson's reagent (44.5 g, 110 mmol).
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to give the title compound.
Synthesis of Methyl 4-aminothieno[2,3-c]pyridine-2-carboxylate
-
Suspend ethyl 4-aminothieno[2,3-c]pyridine-2-carboxylate (22.2 g, 100 mmol) in methanol (400 mL).
-
Add concentrated sulfuric acid (5 mL) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.
Synthesis of this compound
-
To a stirred solution of copper(II) bromide (2.68 g, 12 mmol) and tert-butyl nitrite (1.48 mL, 12.5 mmol) in anhydrous acetonitrile (50 mL) at 65 °C, add a solution of methyl 4-aminothieno[2,3-c]pyridine-2-carboxylate (2.08 g, 10 mmol) in anhydrous acetonitrile (20 mL) dropwise over 30 minutes.[2]
-
Stir the reaction mixture at 65 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into a 20% aqueous solution of hydrochloric acid (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Characterization Data
The following tables summarize the expected quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₆BrNO₂S |
| Molecular Weight | 272.12 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, Chloroform, and Methanol |
Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-7 |
| ~8.10 | s | 1H | H-3 |
| ~7.80 | d | 1H | H-6 |
| ~3.95 | s | 3H | -OCH₃ |
Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O |
| ~150.0 | C-7a |
| ~148.0 | C-3a |
| ~145.0 | C-7 |
| ~135.0 | C-2 |
| ~125.0 | C-3 |
| ~120.0 | C-6 |
| ~115.0 | C-4 |
| ~52.5 | -OCH₃ |
Table 4: Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS | [M+H]⁺: 271.9, 273.9 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
References
Spectroscopic and Synthetic Profile of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data and a generalized synthetic approach for Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. Due to the limited availability of experimental data in peer-reviewed literature, this document consolidates predicted spectroscopic information and outlines established methodologies for the synthesis and characterization of related thieno[2,3-c]pyridine derivatives. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic and chemical applications of this heterocyclic scaffold.
Introduction
The thienopyridine core is a significant heterocyclic motif in medicinal chemistry, with various isomers demonstrating a wide range of biological activities. The thieno[2,3-c]pyridine isomer, in particular, has garnered interest for its potential applications in drug discovery. This compound is a functionalized derivative of this core, offering a handle for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry. This guide aims to provide a detailed account of its spectroscopic characteristics and a practical synthetic workflow.
Spectroscopic Data
As of the latest literature review, experimental spectroscopic data (NMR, IR) for this compound is not publicly available. However, predicted mass spectrometry data provides valuable information for the identification of the compound.
Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound (C₉H₆BrNO₂S) is available and summarized in the table below. This data is useful for confirming the molecular weight and isotopic distribution pattern during experimental analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 271.93755 |
| [M+Na]⁺ | 293.91949 |
| [M-H]⁻ | 269.92299 |
| [M+NH₄]⁺ | 288.96409 |
| [M+K]⁺ | 309.89343 |
| [M+H-H₂O]⁺ | 253.92753 |
| [M+HCOO]⁻ | 315.92847 |
| [M+CH₃COO]⁻ | 329.94412 |
| [M+Na-2H]⁻ | 291.90494 |
| [M]⁺ | 270.92972 |
| [M]⁻ | 270.93082 |
Data sourced from public chemical databases. m/z = mass-to-charge ratio.
Experimental Protocols
Generalized Synthesis of the Thieno[2,3-c]pyridine Core
A common approach to synthesizing the thieno[2,3-c]pyridine scaffold involves the cyclization of a Schiff base formed from a substituted 2-thiophenecarboxaldehyde and an aminoacetaldehyde acetal, followed by further functionalization.
Step 1: Schiff Base Formation A solution of a suitable 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal in a solvent such as toluene is refluxed using a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the crude Schiff base.
Step 2: Cyclization The crude Schiff base is dissolved in an anhydrous solvent like THF and cooled. An activating agent, such as ethyl chloroformate, is added dropwise. Following this, a cyclizing agent is introduced, and the reaction is stirred at room temperature. The solvent is then evaporated to yield the crude thieno[2,3-c]pyridine derivative.
Step 3: Functionalization (Bromination and Carboxylation) Further functionalization to introduce the bromo and methyl carboxylate groups would require subsequent specific reactions. Bromination of the thieno[2,3-c]pyridine core can be achieved using a suitable brominating agent. The methyl carboxylate group can be introduced through various methods, such as lithiation followed by quenching with methyl chloroformate.
Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
Spectroscopic Characterization Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Typical parameters include a spectral width of 0-200 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and proton decoupling.
-
Sample Preparation: For a solid sample, a small amount can be analyzed as a thin film on a KBr plate after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of a target compound.
Conclusion
While experimental spectroscopic data for this compound remains to be published, this guide provides essential predicted data and outlines the necessary experimental framework for its synthesis and characterization. The provided protocols and workflow are based on established chemical principles and are intended to aid researchers in their efforts to synthesize and study this and related compounds. Further experimental investigation is warranted to fully elucidate the spectroscopic properties of this promising heterocyclic molecule.
Technical Guide: Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS No. 145325-40-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, identified by CAS number 145325-40-2, is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1] Its thienopyridine core is a key structural motif in medicinal chemistry, appearing in compounds targeting a range of therapeutic areas. This technical guide provides a summary of the available experimental data and synthetic protocols involving this compound, as well as an overview of the biological pathways targeted by the molecules derived from it.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 145325-40-2 | N/A |
| Molecular Formula | C₉H₆BrNO₂S | [2][3] |
| Molecular Weight | 272.12 g/mol | [2][4] |
| Appearance | Pale yellow, beige tablets | [3] |
| Density | 1.697 g/cm³ | [2] |
| Boiling Point | 372.7 °C at 760 mmHg | [2] |
| Refractive Index | 1.672 | [2] |
| Purity | Typically ≥99% | [3] |
| Storage | 2-8°C | [3] |
Synthetic Protocols
This compound is utilized as a starting material in multi-step syntheses. The following protocols detail key reactions involving this intermediate.
Hydrogenation to Methyl thieno[2,3-c]pyridine-2-carboxylate
A common synthetic transformation is the debromination of this compound to yield methyl thieno[2,3-c]pyridine-2-carboxylate. This reaction is typically achieved through catalytic hydrogenation.
Experimental Protocol:
-
A mixture of this compound (115 g, 423 mmol), triethylamine (42.7 g, 423 mmol), tetrahydrofuran (1.5 L), and methanol (500 mL) is prepared and degassed.
-
Under a nitrogen atmosphere, 10% palladium on carbon (14.7 g, 13.9 mmol) is added to the mixture.
-
The reaction mixture is then hydrogenated using a Parr apparatus at a hydrogen pressure of 45 psi for 3 days.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated to yield the crude product, which can be further purified by recrystallization from ethyl acetate to provide the desired methyl thieno[2,3-c]pyridine-2-carboxylate (60 g, 73% yield).
Hydrogenation of this compound.
Oxidation with meta-Chloroperoxybenzoic Acid
In other synthetic routes, this compound is subjected to oxidation.
Experimental Protocol:
-
This compound (1.9 g, 7.0 mmol) is dissolved in dichloromethane (50 mL) and the solution is cooled to 0 °C.
-
meta-Chloroperoxybenzoic acid (1.7 g, 8.4 mmol) is added to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and is stirred overnight.
-
Following the reaction, the mixture is diluted with dichloromethane (100 mL).
-
The organic layer is then washed, dried, and concentrated to yield the oxidized product.
Oxidation of this compound.
Biological Context and Signaling Pathways
While there is no direct experimental data on the biological activity of this compound itself, its utility as a synthetic intermediate provides a context for its relevance in drug discovery. The final products derived from this compound have been investigated as modulators of key cellular enzymes, namely nicotinamide phosphoribosyltransferase (NAMPT) and sirtuins (SIRTs).
Nicotinamide Phosphoribosyltransferase (NAMPT) Pathway
NAMPT is a crucial enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis. NAD⁺ is an essential coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins and PARPs. By inhibiting NAMPT, the levels of NAD⁺ are depleted, leading to cellular dysfunction and apoptosis, particularly in cancer cells that have a high energy demand.
Role of NAMPT in NAD⁺ biosynthesis and its inhibition.
Sirtuin (SIRT) Signaling
Sirtuins are a class of NAD⁺-dependent deacetylases that play critical roles in various cellular processes, including gene silencing, DNA repair, metabolism, and aging. The activity of sirtuins is intrinsically linked to the cellular NAD⁺ pool. Modulation of sirtuin activity, either through activation or inhibition, is a promising therapeutic strategy for a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
General mechanism of sirtuin-mediated deacetylation.
Conclusion
This compound is a key chemical intermediate with documented applications in the synthesis of potent modulators of NAMPT and sirtuins. While direct biological data for this compound is limited, its role as a precursor to therapeutically relevant molecules underscores its importance in drug discovery and development. The provided synthetic protocols and pathway diagrams offer a foundational understanding for researchers working with this compound and in the fields of oncology, neurodegenerative diseases, and inflammatory disorders. Further research into the synthesis and biological evaluation of novel derivatives of this intermediate may lead to the discovery of new therapeutic agents.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. WO2013127268A1 - Amido-benzyl sulfone and sulfonamide derivatives - Google Patents [patents.google.com]
- 3. WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives - Google Patents [patents.google.com]
- 4. WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators - Google Patents [patents.google.com]
Unlocking the Therapeutic Promise: A Technical Guide to the Biological Potential of Novel Thieno[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of novel thieno[2,3-c]pyridine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and a mechanistic understanding of the key signaling pathways involved.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thieno[2,3-c]pyridine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of various thieno[2,3-c]pyridine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of representative compounds against several cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 6i | HSC3 | Head and Neck Cancer | 10.8 | [1] |
| T47D | Breast Cancer | 11.7 | [1] | |
| RKO | Colorectal Cancer | 12.4 | [1] | |
| MCF7 | Breast Cancer | 16.4 | [1] | |
| 6a | HSC3 | Head and Neck Cancer | 14.5 | [1] |
| RKO | Colorectal Cancer | 24.4 | [1] | |
| Tpz-1 | Various (17 lines) | Multiple Cancer Types | 0.19 - 2.99 | [2] |
| Inhibitor 5 | T24 | Bladder Cancer | 2.672 (µg/mL) at 48h | [3] |
| Inhibitor 9 | T24 | Bladder Cancer | 0.5987 (µg/mL) at 72h | [3] |
Hsp90 Inhibition Signaling Pathway
The inhibition of Hsp90 by thieno[2,3-c]pyridine derivatives disrupts the maturation and stability of a multitude of client proteins that are critical for tumor cell proliferation, survival, and metastasis. This leads to the simultaneous blockade of multiple oncogenic signaling pathways.
Caption: Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Thieno[2,3-c]pyridine derivatives
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thieno[2,3-c]pyridine derivatives and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Anti-inflammatory and Analgesic Activity
Certain thieno[2,3-c]pyridine derivatives have demonstrated potent anti-inflammatory and analgesic properties in preclinical models.
Quantitative Anti-inflammatory and Analgesic Data
| Compound ID | Assay | Result | Reference |
| 4c | Carrageenan-induced paw edema (3h) | 42% protection | |
| 4f | Carrageenan-induced paw edema (4h) | 71% of diclofenac activity | |
| 4a | Carrageenan-induced paw edema (4h) | 69% of diclofenac activity | |
| AZ023 | Carrageenan-induced paw edema | 2.5 times more effective than nimesulide | [4] |
| AZ023 | Hot plate test | 14.53 times higher latent reaction time than metamizole | [4] |
Experimental Protocols
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
-
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in saline)
-
Thieno[2,3-c]pyridine derivatives
-
Plethysmometer
-
-
Procedure:
-
Administer the test compounds or vehicle to the rats (e.g., intraperitoneally or orally).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the control group.
-
This test evaluates the central analgesic activity of compounds by measuring the reaction time of animals to a thermal stimulus.
-
Materials:
-
Mice (20-25 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Thieno[2,3-c]pyridine derivatives
-
-
Procedure:
-
Administer the test compounds or vehicle to the mice.
-
At a predetermined time, place each mouse on the hot plate.
-
Record the latency to the first sign of nociception (e.g., paw licking or jumping).
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Antimicrobial Activity
The thieno[2,3-c]pyridine scaffold has also been explored for its potential in developing new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2a | Staphylococcus aureus | 62.5 | [5] |
| 2d | Staphylococcus aureus | 62.5 | [5] |
| 2c | Escherichia coli | 125 | [5] |
| 2d | Escherichia coli | 125 | [5] |
| Compound 1 | Staphylococcus aureus (MRSA, VRSA, VISA) | 2-16 (mg/L) | [6] |
| Compound 2 | Enterococcus (VRE) | 2-16 (mg/L) | [6] |
Experimental Protocols
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Materials:
-
Bacterial or fungal strains
-
Muller-Hinton agar plates
-
Sterile cork borer
-
Thieno[2,3-c]pyridine derivatives
-
-
Procedure:
-
Inoculate the surface of the agar plates with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution to each well.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each well.
-
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal inoculum
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Thieno[2,3-c]pyridine derivatives
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a microtiter plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Neuroprotective Activity: Modulating Glutamatergic Signaling
Emerging evidence suggests that thieno[2,3-c]pyridine derivatives may possess neuroprotective properties, particularly through the modulation of the glutamatergic system. Some derivatives act as antagonists of the metabotropic glutamate receptor 1 (mGluR1), a receptor implicated in the pathophysiology of neuropathic pain.
mGluR1 Signaling Pathway in Neuropathic Pain
In neuropathic pain states, there is an upregulation of mGluR1 activity in the spinal cord. This leads to an amplification of pain signals through the potentiation of NMDA receptor function and activation of intracellular signaling cascades, such as the protein kinase C (PKC) pathway. Antagonism of mGluR1 by thieno[2,3-c]pyridine derivatives can disrupt this pathological signaling.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repozitorij.mefst.unist.hr [repozitorij.mefst.unist.hr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial study of thieno pyridine derivatives [wisdomlib.org]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Thieno[2,3-c]pyridine Analogs as Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the initial topic of investigation was the specific scaffold, methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, a review of publicly available scientific literature did not yield specific SAR studies for its analogs. This guide therefore focuses on a well-documented and closely related series of thieno[2,3-c]pyridine derivatives investigated for their anticancer properties, providing a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships.
The thieno[2,3-c]pyridine core is a significant pharmacophore in medicinal chemistry, acting as a bioisostere of purines and pyrimidines.[1] This scaffold is present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide details the investigation of a series of novel thieno[2,3-c]pyridine derivatives as potential inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[1][3][4]
Quantitative Data and Structure-Activity Relationship (SAR)
A series of thieno[2,3-c]pyridine derivatives, designated as 6(a-k) , were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.[1][4] Initial screening identified compounds 6a and 6i as the most promising candidates, which were then subjected to further analysis to determine their half-maximal inhibitory concentrations (IC₅₀).[1][3][4][5]
The results, summarized in the table below, indicate that compound 6i , a thiomorpholine-substituted analog, exhibits a broad spectrum of potent anticancer activity across multiple cell lines.[1][5] Notably, both compounds 6a and 6i showed no toxicity towards normal fibroblast cell lines (PDL), suggesting a favorable selectivity profile for cancer cells.[5]
Table 1: IC₅₀ Values of Lead Thieno[2,3-c]pyridine Analogs
| Compound ID | R Group (Substituent) | HSC3 (Head & Neck) IC₅₀ (µM) | T47D (Breast) IC₅₀ (µM) | RKO (Colorectal) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) |
| 6a | Morpholine | 14.5 | > 100 | 24.4 | > 100 |
| 6i | Thiomorpholine | 10.8 | 11.7 | 12.4 | 16.4 |
Data sourced from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[1][5]
SAR Summary: The substitution at the terminal acetamide group of the core scaffold plays a critical role in anticancer activity. The comparison between 6a (morpholine) and 6i (thiomorpholine) suggests that the presence of a sulfur atom in the heterocyclic ring enhances potency and broadens the spectrum of activity against the tested cancer cell lines. Compound 6i consistently demonstrated superior inhibition across all cell lines, with IC₅₀ values ranging from 10.8 to 16.4 µM.[1][5]
Experimental Protocols
General Synthesis of Thieno[2,3-c]pyridine Derivatives 6(a-k)
The synthesis of the target compounds was achieved through a three-step process starting from ethyl 4-oxo-piperidine-1-carboxylate.[1]
Step 1: Gewald Reaction
-
A mixture of ethyl 4-oxo-piperidine-1-carboxylate (1 ), ethyl cyanoacetate (2 ), and powdered sulfur are reacted to yield diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3 ).[1]
Step 2: Acylation
-
Intermediate 3 is treated with chloroacetyl chloride in the presence of triethylamine as a base to produce the chloroacetyl intermediate (4 ).[1]
Step 3: Nucleophilic Displacement
-
The chlorine atom in intermediate 4 is displaced by various heterocyclic secondary amines (5a-k ) in dry tetrahydrofuran (THF) to yield the final target compounds 6(a-k) .[1]
MTT Cell Proliferation Assay
The antiproliferative activity of the synthesized compounds was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay.[1][4]
-
Cell Plating: Cancer cells (MCF7, T47D, HSC3, RKO) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated overnight to allow for attachment.[6]
-
Compound Treatment: The cells are treated with the thieno[2,3-c]pyridine derivatives at varying concentrations (e.g., 1, 10, and 100 µM) for a specified duration (e.g., 48 or 72 hours).[1][5][6]
-
MTT Addition: After the treatment period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C.[6][7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.[7]
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[7]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Cell Cycle Analysis
The effect of the lead compounds on cell cycle progression was investigated using flow cytometry with propidium iodide (PI) staining.[1][8]
-
Cell Treatment: Cancer cells (e.g., HSC3 and RKO) are treated with the compound of interest (e.g., 6i at its IC₅₀ concentration) for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed again and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the cellular DNA content.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified.
Mechanism of Action and Biological Workflows
The synthesized thieno[2,3-c]pyridine derivatives were evaluated through a systematic workflow to identify lead compounds and elucidate their mechanism of action.[1][3][4] Molecular docking studies suggest that these compounds target Hsp90, and subsequent cell-based assays confirmed their effect on the cell cycle.[1][4]
The investigation into compound 6i revealed that its mechanism of action involves the disruption of normal cell cycle progression. Treatment of HSC3 and RKO cancer cells with 6i resulted in a significant accumulation of cells in the G2 phase, indicating cell cycle arrest at this checkpoint.[1] This effect is consistent with the inhibition of Hsp90, a chaperone protein crucial for the stability and function of many proteins required for cell cycle progression.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repozitorij.mefst.unist.hr [repozitorij.mefst.unist.hr]
- 7. atcc.org [atcc.org]
- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Patent Landscape of Thieno[2,3-c]pyridine Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the intellectual property, therapeutic applications, and key experimental data surrounding the versatile thieno[2,3-c]pyridine scaffold and its isomers. This guide is intended for researchers, scientists, and drug development professionals interested in the evolving patent landscape and therapeutic potential of this important heterocyclic compound class.
The thieno[2,3-c]pyridine core, along with its closely related isomer thieno[3,2-c]pyridine, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse range of therapeutic agents. The patent literature reveals a rich history of innovation, with numerous patents claiming the synthesis, derivatization, and application of these compounds across a spectrum of diseases. This guide provides a comprehensive overview of this patent landscape, with a focus on three key therapeutic areas: oncology through kinase inhibition, cardiovascular diseases through potassium channel modulation, and thrombotic disorders through anti-platelet aggregation.
Kinase Inhibition: Targeting the ERK Signaling Pathway
A significant area of patent activity for thieno[2,3-c]pyridine derivatives has been in the development of kinase inhibitors for the treatment of cancer. Notably, derivatives of the thieno[2,3-c]pyrrol-4-one class have been patented as potent inhibitors of Extracellular signal-Regulated Kinase (ERK). The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation and is frequently hyperactivated in many types of tumors.
The ERK/MAPK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately influencing gene expression and cell cycle progression. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of Ras, which in turn triggers a phosphorylation cascade involving Raf (a MAPKKK), MEK (a MAPKK), and finally ERK. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear targets.
In Silico Prediction of ADME Properties for Substituted Thienopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties for substituted thienopyridine derivatives, a class of compounds with significant therapeutic potential, notably as antiplatelet agents. A critical aspect of drug discovery is the early assessment of pharmacokinetic profiles to minimize late-stage attrition of drug candidates. In silico methods offer a rapid and cost-effective approach to predict ADME properties, thereby guiding the design and selection of molecules with favorable characteristics. This document details methodologies for in silico ADME prediction, presents quantitative data in structured tables, provides protocols for key experimental validation assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to In Silico ADME Prediction
The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its ADME properties. A compound's efficacy and safety are intrinsically linked to its pharmacokinetic profile. Unfavorable ADME properties are a major cause of drug failure in clinical trials. Therefore, the early prediction of these properties is paramount in modern drug discovery.
In silico, or computational, methods have emerged as indispensable tools in this endeavor. By leveraging computational models that correlate a molecule's structure with its physicochemical and biological properties, researchers can predict a wide range of ADME parameters before a compound is even synthesized. This predictive power allows for the early identification of potential liabilities, enabling medicinal chemists to prioritize and optimize compounds with a higher probability of success.
In Silico Prediction of ADME Properties for Substituted Thienopyridines
Thienopyridines are a class of heterocyclic compounds that form the core of several marketed drugs, most notably antiplatelet agents like clopidogrel and prasugrel, which act as P2Y12 receptor antagonists. The ADME properties of substituted thienopyridines are of particular interest to modulate their efficacy, duration of action, and safety profile.
This section provides a step-by-step guide to predicting the ADME properties of a novel substituted thienopyridine using a freely available online tool, SwissADME.
Step-by-Step Protocol for In Silico ADME Prediction using SwissADME
SwissADME is a user-friendly web-based tool that provides a comprehensive analysis of the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.
Objective: To predict the ADME properties of a novel substituted thienopyridine.
Materials:
-
The chemical structure of the substituted thienopyridine in a computer-readable format (e.g., SMILES string).
-
A computer with internet access.
Procedure:
-
Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage.
-
Input the Molecular Structure:
-
Locate the input box on the homepage.
-
You can either draw the structure using the provided molecular editor or paste a list of SMILES (Simplified Molecular Input Line Entry System) strings. For this example, we will use the SMILES string for a hypothetical substituted thienopyridine: c1ncc2c(c1)scc2C(=O)N(CC)CC.
-
Enter the SMILES string into the text box.
-
-
Run the Prediction: Click the "Run" button to initiate the ADME prediction.
-
Analyze the Results: The results page will display a wealth of information categorized into different sections. Key parameters to examine include:
-
Physicochemical Properties: Note the molecular weight (MW), number of hydrogen bond acceptors (nHA) and donors (nHD), and the octanol-water partition coefficient (Log P). These are fundamental to drug-like properties.
-
Lipophilicity: Examine the consensus Log P value, which is an average of multiple prediction methods.
-
Water Solubility: Check the predicted solubility class (e.g., soluble, moderately soluble).
-
Pharmacokinetics: This section provides crucial ADME predictions:
-
Gastrointestinal (GI) absorption: Predicted as "High" or "Low".
-
Blood-Brain Barrier (BBB) permeant: A "Yes" or "No" prediction.
-
P-gp substrate: Predicts if the molecule is a substrate for the P-glycoprotein efflux pump.
-
CYP (Cytochrome P450) inhibition: Predicts the likelihood of inhibiting major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
-
Drug-likeness: This section evaluates the compound based on established rules like Lipinski's rule of five. Violations of these rules may indicate potential issues with oral bioavailability.
-
Medicinal Chemistry: Provides alerts for potentially problematic fragments (PAINS - Pan Assay Interference Compounds).
-
-
Export the Data: The results can be exported in various formats (e.g., CSV) for further analysis and record-keeping.
Data Presentation: Predicted ADME Properties of Substituted Thienopyridines
The following tables summarize the in silico predicted ADME and physicochemical properties for a series of hypothetical substituted thienopyridine and thienopyrimidine derivatives. This data is illustrative and serves as a template for organizing results from computational screening.
Table 1: Predicted Physicochemical Properties of Substituted Thienopyridine Derivatives
| Compound ID | Molecular Formula | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |
| TP-01 | C12H10N2O2S | 246.29 | 2.15 | 1 | 4 | 78.48 |
| TP-02 | C13H12N2O2S | 260.31 | 2.58 | 1 | 4 | 78.48 |
| TP-03 | C12H9FN2O2S | 264.28 | 2.29 | 1 | 4 | 78.48 |
| TP-04 | C12H9ClN2O2S | 280.73 | 2.76 | 1 | 4 | 78.48 |
| TP-05 | C14H14N2O2S | 274.34 | 2.99 | 1 | 4 | 78.48 |
Table 2: Predicted ADME Properties of Substituted Thienopyridine Derivatives
| Compound ID | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| TP-01 | High | Yes | No | No | No | Yes | No | No |
| TP-02 | High | Yes | No | No | No | Yes | No | No |
| TP-03 | High | Yes | No | No | No | Yes | No | No |
| TP-04 | High | Yes | No | No | Yes | Yes | No | No |
| TP-05 | High | No | Yes | No | Yes | Yes | No | Yes |
Table 3: Predicted Drug-Likeness and Lead-Likeness of Substituted Thienopyridine Derivatives
| Compound ID | Lipinski #violations | Ghose #violations | Veber #violations | Egan #violations | Muegge #violations | Bioavailability Score |
| TP-01 | 0 | 0 | 0 | 0 | 0 | 0.55 |
| TP-02 | 0 | 0 | 0 | 0 | 0 | 0.55 |
| TP-03 | 0 | 0 | 0 | 0 | 0 | 0.55 |
| TP-04 | 0 | 0 | 0 | 0 | 0 | 0.55 |
| TP-05 | 0 | 0 | 0 | 0 | 0 | 0.55 |
Experimental Protocols for In Vitro ADME Assays
In silico predictions, while valuable, must be validated through experimental assays. This section provides detailed protocols for two standard in vitro assays used to assess absorption and metabolism.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto the polycarbonate membrane of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm² to indicate a confluent monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add HBSS containing the test compound at a known concentration to the apical (A) side (donor compartment).
-
Add fresh HBSS to the basolateral (B) side (receiver compartment).
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the apical compartment (µM).
-
-
Human Liver Microsome Stability Assay
This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which are rich in cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and control compounds (e.g., verapamil - high clearance, warfarin - low clearance)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for sample analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the test compound (at a final concentration typically 1 µM), and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-course Incubation:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile. The 0-minute time point represents the initial concentration before metabolism begins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Visualization of Pathways and Workflows
Understanding the biological context of a drug's action and the workflow of its evaluation is crucial. The following diagrams, created using the DOT language, visualize key pathways and processes related to substituted thienopyridines.
Metabolic Activation of Thienopyridine Prodrugs
Many thienopyridine antiplatelet agents are prodrugs that require metabolic activation by cytochrome P450 enzymes in the liver to exert their therapeutic effect.
Caption: Metabolic activation pathway of thienopyridine prodrugs by hepatic enzymes.
P2Y12 Receptor Signaling Pathway and Inhibition
The active metabolite of thienopyridines irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet aggregation.
Caption: P2Y12 receptor signaling cascade and its inhibition by thienopyridines.
In Silico ADME Prediction and Experimental Validation Workflow
This diagram illustrates the logical flow from computational prediction to experimental validation in the assessment of ADME properties.
Caption: Workflow for in silico ADME prediction and experimental validation.
Conclusion
The integration of in silico ADME prediction tools into the early stages of drug discovery is a strategic imperative for enhancing the efficiency and success rate of research and development. For substituted thienopyridines, these computational models provide invaluable insights into their potential pharmacokinetic behavior, guiding the selection of candidates with a higher likelihood of becoming safe and effective medicines. This technical guide has provided a framework for conducting in silico ADME predictions, presenting the data in a clear and actionable format, and has outlined the necessary experimental protocols for validation. By combining predictive modeling with experimental verification, researchers can navigate the complexities of drug development with greater confidence and precision.
Quantum Chemical Calculations on the Thieno[2,3-c]pyridine Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine ring system is a promising scaffold in medicinal chemistry, demonstrating a range of biological activities.[1][2] Quantum chemical calculations offer a powerful tool to understand the electronic structure, reactivity, and potential biological interactions of this heterocyclic core, thereby accelerating the drug discovery process. This technical guide provides an in-depth overview of the application of quantum chemical methods to the thieno[2,3-c]pyridine system, detailing computational protocols and presenting key data.
Molecular Properties of Thieno[2,3-c]pyridine
Quantum chemical calculations can predict a variety of molecular properties that are crucial for understanding the behavior of the thieno[2,3-c]pyridine core. The following table summarizes some of the key computed properties for the parent thieno[2,3-c]pyridine molecule.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NS | [3] |
| Molecular Weight | 135.19 g/mol | [3] |
| IUPAC Name | thieno[2,3-c]pyridine | [3] |
| InChI | InChI=1S/C7H5NS/c1-3-8-5-7-6(1)2-4-9-7/h1-5H | [3] |
| InChIKey | GDQBPBMIAFIRIU-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CN=CC2=C1C=CS2 | [3] |
| CAS Number | 272-12-8 | [3] |
Computational Methodology: A Detailed Protocol
The following section outlines a typical computational workflow for performing quantum chemical calculations on thieno[2,3-c]pyridine derivatives, based on methodologies applied to analogous heterocyclic systems.
Software
A variety of software packages are available for performing quantum chemical calculations. Commonly used programs include:
-
Gaussian: A comprehensive suite of programs for electronic structure calculations.
-
ORCA: A flexible and efficient quantum chemistry program.
-
Schrödinger Suite: A platform that includes tools for molecular modeling and drug design, such as Jaguar for quantum mechanics calculations.
Geometry Optimization
The first step in any quantum chemical calculation is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization.
-
Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules.
-
Basis Set: The 6-31G(d,p) basis set is a good starting point for molecules of this size, providing a reasonable description of the electronic structure. Larger basis sets, such as 6-311+G(d,p), can be used for higher accuracy.
Calculation of Molecular Properties
Once the geometry is optimized, a range of molecular properties can be calculated. These include:
-
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and electronic transitions.
-
Electron Density and Electrostatic Potential: These properties provide insights into the charge distribution within the molecule and can be used to predict sites of nucleophilic and electrophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule, including charge distribution and orbital interactions.
-
Vibrational Frequencies: Calculation of vibrational frequencies can be used to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
The following diagram illustrates a typical workflow for these calculations:
Quantitative Data from In Silico Studies
The following table presents the IC₅₀ values for two thieno[2,3-c]pyridine derivatives against various cancer cell lines, as reported in a study by Al-Jaidi et al.[4][5]
| Compound | Cell Line | IC₅₀ (µM) |
| 6a | HSC3 | > 50 |
| T47D | > 50 | |
| RKO | > 50 | |
| 6i | HSC3 | 10.8 |
| T47D | 11.7 | |
| RKO | 12.4 |
Visualization of Key Concepts
Frontier Molecular Orbitals (HOMO-LUMO)
The concept of HOMO and LUMO is central to understanding chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates higher reactivity.
The following diagram illustrates the relationship between HOMO, LUMO, and the energy gap:
Conclusion
Quantum chemical calculations provide a powerful framework for investigating the electronic properties and reactivity of the thieno[2,3-c]pyridine ring system. By employing methods such as DFT, researchers can gain valuable insights that can guide the design and synthesis of novel derivatives with desired biological activities. The protocols and concepts outlined in this guide serve as a starting point for scientists and drug development professionals interested in applying computational chemistry to this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity assessment and c-Src tyrosine kinase docking simulation of thieno[2,3-b] pyridine-based derivatives [ouci.dntb.gov.ua]
- 4. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic applications. The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active molecules, and the ability to functionalize it at the 4-position via C-C bond formation is of considerable interest.
Reaction Principle
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] The reaction involves the coupling of an organohalide (in this case, this compound) with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[2]
The presence of the pyridine nitrogen in the thieno[2,3-c]pyridine core can influence the reaction by coordinating to the palladium catalyst, which may lead to catalyst deactivation.[1] Therefore, the careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Comparative Data of Suzuki-Miyaura Coupling Conditions for Similar Heterocycles
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of structurally related bromo-N-heterocycles, providing a valuable starting point for optimizing the reaction for this compound.
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | High | [1] |
| 2-Bromo-5-methylpyridin-4-amine | Arylboronic acids | Pd(dppf)Cl₂ (10) | Na₂CO₃ (3.0) | Isopropanol/H₂O | 90 | Good | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | Good | [4] |
| 2-Pyridylboronate | Aryl/Heteroaryl Bromides | Pd₂(dba)₃ / Ligand 1 (1.5) | KF (3.0) | Dioxane | N/A | Good to Excellent | [5] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O | 65-100 | Modest to Good | [6] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 4-arylthieno[2,3-c]pyridine-2-carboxylate.
Visual Representations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Amination of 4-Bromothieno[2,3-c]pyridine Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 4-bromothieno[2,3-c]pyridine esters, a critical transformation in the synthesis of novel compounds for pharmaceutical and materials science research. The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active molecules, and the ability to introduce amino functionalities at the 4-position is crucial for developing new chemical entities.
Introduction
The palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reaction, particularly the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis.[1][2][3] This reaction allows for the formation of C-N bonds by coupling an amine with an aryl or heteroaryl halide. For the synthesis of 4-aminothieno[2,3-c]pyridine derivatives, this methodology offers a direct and efficient route, often with high yields and broad functional group tolerance.[4][5] The general transformation is depicted below:
Scheme 1: General Palladium-Catalyzed Amination of a 4-Bromothieno[2,3-c]pyridine Ester
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of 4-bromothieno[2,3-c]pyridine esters is highly dependent on the careful selection of several key reaction parameters.
Palladium Precatalyst
A variety of palladium sources can be utilized, with Pd(0) species being the active catalysts. Common precatalysts include:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Pd(OAc)₂ (Palladium(II) acetate) - requires in situ reduction to Pd(0).
The choice of precatalyst can influence reaction rates and catalyst longevity.
Ligands
The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst deactivation. For heteroaryl halides like 4-bromothieno[2,3-c]pyridines, bulky, electron-rich phosphine ligands are generally the most effective. The pyridine nitrogen in the substrate can potentially coordinate to the palladium catalyst, leading to inhibition.[6] The use of appropriate ligands is crucial to mitigate this effect.
Table 1: Commonly Employed Ligands for Buchwald-Hartwig Amination
| Ligand Name | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine. Generally effective for a wide range of substrates. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to XPhos, often provides excellent results with heteroaryl halides. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Highly active ligand, often allowing for lower catalyst loadings and reaction temperatures. |
| BINAP | (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A chiral bidentate ligand, can be effective in certain aminations. |
Base
The base plays a crucial role in the catalytic cycle by deprotonating the amine and facilitating the formation of the palladium-amido complex. The choice of base can significantly impact the reaction yield and must be compatible with the ester functionality in the substrate.
Table 2: Common Bases and Their Properties
| Base | Strength | Key Considerations |
| NaOt-Bu (Sodium tert-butoxide) | Strong | Highly effective but can promote ester hydrolysis at elevated temperatures. |
| K₃PO₄ (Potassium phosphate) | Moderate | Milder base, compatible with a wider range of functional groups, including esters.[2] |
| Cs₂CO₃ (Cesium carbonate) | Moderate | Another mild base that is often effective and well-tolerated by sensitive functional groups. |
| LHMDS (Lithium bis(trimethylsilyl)amide) | Strong, non-nucleophilic | Useful for less nucleophilic amines or when a strong, non-coordinating base is required. |
Solvent
The choice of solvent is also critical for reaction success. Aprotic, non-polar to polar solvents are typically used.
-
Toluene
-
Dioxane
-
THF (Tetrahydrofuran)
The reaction temperature generally ranges from 80 °C to 110 °C, depending on the reactivity of the coupling partners and the stability of the catalyst.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed amination of a 4-bromothieno[2,3-c]pyridine ester. Optimization of the specific ligand, base, and reaction conditions may be necessary for different amines and ester groups.
Protocol 1: General Procedure with a Strong Base (NaOt-Bu)
This protocol is suitable for many primary and secondary amines.
Materials:
-
4-Bromothieno[2,3-c]pyridine ester (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 - 0.05 equiv)
-
XPhos (or other suitable ligand) (0.02 - 0.10 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the 4-bromothieno[2,3-c]pyridine ester, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vessel and heat the reaction mixture at 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure with a Milder Base (K₃PO₄) for Base-Sensitive Substrates
This protocol is recommended when the ester functionality is sensitive to hydrolysis.
Materials:
-
4-Bromothieno[2,3-c]pyridine ester (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 - 0.05 equiv)
-
RuPhos (or other suitable ligand) (0.04 - 0.10 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
Follow steps 1-5 as described in Protocol 1, substituting the listed reagents.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through Celite® and wash the filtrate with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
A generalized workflow for setting up and performing the palladium-catalyzed amination is outlined below.
Caption: A typical experimental workflow for the amination reaction.
Troubleshooting
Table 3: Common Issues and Potential Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of catalyst and ligand.- Screen different ligands and bases.- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous. |
| Ester hydrolysis | - Base is too strong- Prolonged reaction time at high temperature | - Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).- Reduce the reaction time or temperature. |
| Side product formation (e.g., hydrodehalogenation) | - Presence of water- Sub-optimal ligand | - Ensure strictly anhydrous conditions.- Screen alternative ligands that favor reductive elimination over β-hydride elimination. |
Conclusion
The palladium-catalyzed amination of 4-bromothieno[2,3-c]pyridine esters is a powerful and versatile method for the synthesis of novel 4-amino-substituted thienopyridines. Careful selection of the palladium precatalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Synthesis and Evaluation of Thieno[2,3-c]pyridine Derivatives as Potent Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. This document provides detailed protocols for the synthesis of thieno[2,3-c]pyridine-based kinase inhibitors, as well as methodologies for their biological evaluation, including in vitro kinase assays and cell-based assays. The focus is on derivatives targeting Cancer Osaka Thyroid (COT) kinase and G protein-coupled receptor kinase 2 (GRK2), two important targets in drug discovery.
Data Presentation
The inhibitory activities of representative thieno[2,3-c]pyridine derivatives against their target kinases are summarized in the tables below. This quantitative data allows for a clear comparison of the potency of different analogs.
Table 1: Inhibitory Activity of 2,4-Disubstituted Thieno[2,3-c]pyridines against COT Kinase [1]
| Compound ID | R1 Substituent | R2 Substituent | COT Kinase IC50 (nM) |
| 1a | Phenyl | 4-Morpholinyl | 150 |
| 1b | 3-Chlorophenyl | 4-Morpholinyl | 50 |
| 1c | 3-Methoxyphenyl | 4-Morpholinyl | 85 |
| 1d | Phenyl | 4-Thiomorpholinyl | 120 |
Table 2: Inhibitory Activity of Thieno[2,3-c]pyridine Derivatives against GRK2 [2]
| Compound ID | Substituent Pattern | GRK2 IC50 (µM) |
| 2a | 2-Amino-3-cyano | 5.2 |
| 2b | 2-Amino-3-carboxamide | 2.8 |
| 2c | 2-Methyl-3-cyano | > 10 |
Mandatory Visualization
Diagrams illustrating key aspects of the synthesis and biological evaluation are provided below. These have been generated using the DOT language to ensure clarity and reproducibility.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of thieno[2,3-c]pyridine kinase inhibitors are provided below.
Protocol 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines[3][4]
This protocol describes a metal-free synthesis of the thieno[2,3-c]pyridine core, which can be further functionalized.
Materials:
-
2-Acetylthiophene
-
Sodium azide
-
(Diacetoxyiodo)benzene
-
Aminoacetaldehyde dimethyl acetal
-
Trifluoroacetic acid (TFA)
-
Various alcohols (e.g., butanol, propanol)
-
p-Toluenesulfonic acid (PTSA) or Trifluoromethanesulfonic acid (TfOH)
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
Step 1: Synthesis of the Fused 1,2,3-Triazole Intermediate
-
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent, add sodium azide (1.5 eq) and (diacetoxyiodo)benzene (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), quench the reaction and extract the product.
-
Purify the crude product by column chromatography to yield the 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
Step 2: Pomeranz-Fritsch Cyclisation
-
Dissolve the triazole intermediate (1.0 eq) in a suitable solvent and add a catalytic amount of a strong acid (e.g., TFA).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction and extract the product.
-
Purify the crude product to obtain the thieno[2,3-c][3][4][5]triazolo[1,5-a]pyridine.
Step 3: Denitrogenative Transformation to Thieno[2,3-c]pyridine
-
Dissolve the fused triazole (1.0 eq) in 1,2-dichloroethane.
-
Add the desired alcohol (e.g., butanol, 10 eq) and a catalytic amount of PTSA or TfOH (2 eq).
-
Reflux the mixture under a nitrogen atmosphere overnight.
-
After cooling, wash the reaction mixture, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 7-(substituted methyl)thieno[2,3-c]pyridine.
Protocol 2: In Vitro COT Kinase Assay (LanthaScreen™ TR-FRET)[5][8]
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against COT kinase.
Materials:
-
Recombinant human COT (MAP3K8) enzyme
-
Fluorescein-labeled MEK1 peptide substrate
-
Terbium-labeled anti-phospho-MEK1 antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (thieno[2,3-c]pyridine derivatives) in DMSO
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the COT enzyme to each well (except for the negative control).
-
Add the fluorescein-labeled MEK1 peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for COT.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the terbium-labeled anti-phospho-MEK1 antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the emission ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: In Vitro GRK2 Kinase Assay (ADP-Glo™)[6][9]
This protocol describes a luminescence-based assay to measure the inhibition of GRK2 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human GRK2 enzyme
-
GRK2 peptide substrate (e.g., derived from rhodopsin C-terminus)
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GRK2 enzyme to each well.
-
Add the GRK2 peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of the thieno[2,3-c]pyridine derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 5: TNF-α Production Assay in Human Whole Blood[7]
This protocol measures the inhibitory effect of the compounds on lipopolysaccharide (LPS)-induced TNF-α production.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
LPS from E. coli
-
RPMI 1640 medium
-
Test compounds in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Prepare serial dilutions of the test compounds in RPMI 1640 medium.
-
In a 96-well plate, add the test compound dilutions.
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the blood with LPS (final concentration of 50-100 ng/mL). Include an unstimulated control.
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate to separate the plasma.
-
Collect the plasma supernatant and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
References
Application of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate in Cancer Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties. Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate serves as a key chemical intermediate, providing a versatile platform for the synthesis of a diverse library of thieno[2,3-c]pyridine derivatives for cancer drug discovery. The bromine atom at the 4-position is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity. This document outlines the application of this key intermediate, providing protocols for the synthesis of derivatives and their evaluation as potential anticancer agents, with a focus on targeting validated cancer pathways such as Choline Kinase α1 (CKα1) and Heat Shock Protein 90 (Hsp90).
I. Biological Context and Therapeutic Potential
Thienopyridine derivatives have demonstrated efficacy against a variety of cancer cell lines, including those of breast, prostate, colon, and lung cancer.[1][2][3][4][5][6][7][8] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival.
Targeting Choline Kinase α1 (CKα1): CKα1 is a critical enzyme in the biosynthesis of phosphatidylcholine, a major component of cell membranes.[1][2] Cancer cells exhibit an upregulated lipid metabolism to support their rapid proliferation, making CKα1 an attractive target for anticancer therapy.[1][2] Inhibition of CKα1 can lead to cell cycle arrest and apoptosis.[1][2]
Targeting Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[8] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways. This multi-targeted approach can be effective in overcoming drug resistance.[8]
II. Quantitative Data on Thienopyridine Derivatives
The following tables summarize the in vitro anticancer activity of various thienopyridine derivatives, demonstrating the potential of this scaffold.
Table 1: Antiproliferative Activity of Thieno[2,3-c]pyridine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6i | HSC3 | Head and Neck | 10.8 | [8] |
| T47D | Breast | 11.7 | [8] | |
| RKO | Colorectal | 12.4 | [8] | |
| MCF7 | Breast | 16.4 | [8] | |
| 6a | HSC3 | Head and Neck | 14.5 | [8] |
| RKO | Colorectal | 24.4 | [8] |
Table 2: GI50 Values of Thieno[2,3-b]quinolone Derivatives against NCI-60 Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| 17d | MDA-MD-435 | Melanoma | 23 | [6] |
| MDA-MB-468 | Breast | 46 | [6] |
Table 3: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 14 | MCF7 | Breast | 22.12 | [4] |
| 13 | MCF7 | Breast | 22.52 | [4] |
| 9 | MCF7 | Breast | 27.83 | [4] |
| 12 | MCF7 | Breast | 29.22 | [4] |
| 3 | MDA-MB-231 | Breast | 40.68 | [5] |
| HT-29 | Colon | 49.22 | [5] | |
| 13 | MDA-MB-231 | Breast | 34.04 | [5] |
| HT-29 | Colon | 45.62 | [5] |
III. Experimental Protocols
A. Synthesis of Thienopyridine Derivatives
The following are generalized protocols for the synthesis of thienopyridine derivatives using this compound as a key intermediate.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of boronic acids or their esters to introduce aryl or heteroaryl substituents at the 4-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the aryl or heteroaryl boronic acid/ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst (2-5 mol%) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-thieno[2,3-c]pyridine-2-carboxylate derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound with various amines to introduce amino substituents at the 4-position.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K3PO4)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the palladium catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (1.5-2 equivalents).
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1 equivalent) and the amine (1.1-1.5 equivalents).
-
Heat the reaction mixture to 90-120 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 4-amino-thieno[2,3-c]pyridine-2-carboxylate derivative.
B. In Vitro Biological Evaluation
Protocol 3: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the synthesized thienopyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, HSC3, RKO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized thienopyridine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Synthesized thienopyridine derivatives
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20 °C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by thienopyridine derivatives and a general workflow for their discovery and evaluation.
Caption: Inhibition of the Choline Kinase α1 (CKα1) pathway by thienopyridine derivatives.
Caption: Mechanism of Hsp90 inhibition by thienopyridine derivatives.
Caption: General workflow for thienopyridine-based cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thienopyridine Derivatives as Specific anti‐Hepatocellular Carcinoma (HCC) Agents: Synthesis, Preliminary Structure—Activity Relationships, and in vitro Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of thieno[2,3-c]pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science. The presented methods avoid the use of metal catalysts, offering a more environmentally friendly and cost-effective approach to synthesizing these valuable scaffolds.
Introduction
Thieno[2,3-c]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Traditional synthesis methods for this core structure often rely on metal-catalyzed cross-coupling reactions, which can be expensive and may lead to metal contamination in the final products. This application note details a robust, metal-free, three-step synthesis of thieno[2,3-c]pyridine derivatives, commencing from the readily available starting material, 2-acetylthiophene. The methodology involves a one-pot triazolization, a modified Pomeranz-Fritsch cyclization, and a subsequent acid-mediated denitrogenative transformation to yield a variety of functionalized thieno[2,3-c]pyridines.[1][2]
Overall Synthetic Strategy
The metal-free synthesis is accomplished through a three-step sequence starting from 2-acetylthiophene. The key steps are:
-
One-Pot Triazolization: Formation of a 1,2,3-triazole intermediate from 2-acetylthiophene.
-
Modified Pomeranz-Fritsch Cyclization: Intramolecular cyclization to form the fused thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine ring system.
-
Acid-Mediated Denitrogenative Transformation: Ring-opening of the triazole and subsequent reaction with various nucleophiles to introduce diversity at the 7-position of the thieno[2,3-c]pyridine core.
This strategy allows for the late-stage functionalization of the thieno[2,3-c]pyridine scaffold, enabling the synthesis of a library of derivatives.[1][2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various thieno[2,3-c]pyridine derivatives.
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [2]
| Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3a | Tetrabutylammonium bromide | 1,2-DCE | 80 | 24 | 65 |
| 3b | Butan-1-ol | 1,2-DCE | 80 | 24 | 72 |
| 3c | Propan-2-ol | 1,2-DCE | 80 | 24 | 68 |
| 3d | Benzyl alcohol | 1,2-DCE | 80 | 24 | 75 |
| 3e | Phenol | 1,2-DCE | 80 | 24 | 55 |
| 3f | Pyrrolidine | 1,2-DCE | 80 | 24 | 82 |
Table 2: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters [2]
| Product | Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 4a | 1 M H₂SO₄/H₂O | 100 | 3 | 78 |
| 4b | Acetic acid | 100 | 1 | 85 |
| 4c | Propionic acid | 100 | 2 | 81 |
| 4d | Butyric acid | 100 | 2 | 79 |
| 4e | Isobutyric acid | 100 | 3 | 75 |
| 4f | Pivalic acid | 100 | 3 | 72 |
Table 3: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines [1]
| Product | Nitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5a | Acetonitrile | 1,2-DCE | 80 | 24 | 78 |
| 5b | Propionitrile | 1,2-DCE | 80 | 24 | 75 |
| 5c | Benzonitrile | 1,2-DCE | 80 | 24 | 71 |
Experimental Protocols
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (Intermediate 1)
This one-pot triazolization reaction serves as the entry point to the key triazole intermediate.
Materials:
-
2-Acetylthiophene
-
Aminoacetaldehyde dimethyl acetal
-
Iodine
-
Sodium azide
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2-acetylthiophene (1.0 eq) in DMSO, add aminoacetaldehyde dimethyl acetal (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodine (1.1 eq) and sodium azide (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford intermediate 1 .
Step 2: Synthesis of thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (Intermediate 2)
This step involves an acid-catalyzed intramolecular cyclization, a modified Pomeranz-Fritsch reaction, to form the fused heterocyclic system.[2]
Materials:
-
1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (Intermediate 1 )
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve intermediate 1 (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
After completion of the reaction, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product 2 is used in the next step without further purification.
Step 3: Synthesis of Thieno[2,3-c]pyridine Derivatives
This final step involves the acid-mediated denitrogenative transformation of intermediate 2 with various nucleophiles.
Materials:
-
thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (Intermediate 2 )
-
Nucleophile (e.g., alcohol, amine, or tetrabutylammonium bromide) (10.0 eq)
-
p-Toluenesulfonic acid (PTSA) or Triflic acid (TfOH) (2.0 eq)
-
1,2-Dichloroethane (1,2-DCE)
Procedure:
-
To a solution of intermediate 2 (1.0 eq) in 1,2-dichloroethane, add the respective nucleophile (10.0 eq) and the acid catalyst (PTSA or TfOH, 2.0 eq).
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-(substituted methyl)thieno[2,3-c]pyridine derivative.
Materials:
-
thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (Intermediate 2 )
-
Carboxylic acid (serves as both reactant and solvent) or 1 M H₂SO₄/H₂O
Procedure:
-
Suspend intermediate 2 (0.25 mmol) in the corresponding carboxylic acid (2 mL) or 1 M H₂SO₄/H₂O (2 mL).
-
Heat the reaction mixture at 100 °C for 1-3 hours.[2]
-
After cooling, dilute the mixture with water and neutralize with solid sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Materials:
-
thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (Intermediate 2 )
-
Nitrile (e.g., acetonitrile, propionitrile, benzonitrile)
-
Triflic acid (TfOH)
-
1,2-Dichloroethane (1,2-DCE)
Procedure:
-
To a solution of intermediate 2 (1.0 eq) in 1,2-dichloroethane, add the respective nitrile (10.0 eq) and triflic acid (2.0 eq).
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]thieno[2,3-c]pyridine derivative.
Visualizations
The following diagrams illustrate the overall experimental workflow and the proposed reaction mechanisms.
References
High-Throughput Screening of a Thienopyridine-Based Compound Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of thienopyridine-based compound libraries. Thienopyridines are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide outlines methodologies for evaluating their potential as anticancer, antiviral, and antiplatelet agents, presents key quantitative data, and visualizes relevant biological pathways and experimental workflows.
Application Note 1: Anticancer Activity Screening
Thienopyridine derivatives have emerged as promising scaffolds for the development of novel anticancer therapeutics by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[2][3] High-throughput screening of thienopyridine libraries against various cancer cell lines is a critical first step in identifying potent lead compounds.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected thienopyridine derivatives against various cancer cell lines.
| Compound ID | Target/Proposed Mechanism | Cell Line | Assay Type | IC50 (µM) |
| TP-AC-01 | VEGFR-2 Inhibitor | HUVEC | Cell Proliferation | 2.5 |
| TP-AC-02 | AKT Inhibitor | MCF-7 (Breast Cancer) | MTT Assay | 5.8 |
| TP-AC-03 | Hsp90 Inhibitor | A549 (Lung Cancer) | Cell Viability | 7.2 |
| TP-AC-04 | Multi-kinase Inhibitor | HeLa (Cervical Cancer) | Resazurin Assay | 3.1 |
Experimental Protocols
This protocol is designed for the primary screening of a large thienopyridine compound library to identify "hits" that reduce cancer cell viability. The resazurin assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, black-walled microplates
-
Thienopyridine compound library (10 mM in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Positive control (e.g., Staurosporine)
-
Negative control (0.1% DMSO in medium)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Using an automated dispenser, seed cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Transfer 50 nL of each compound from the library stock plates to the corresponding wells of the cell plates using a pintool or acoustic dispenser. This results in a final compound concentration of 10 µM. Add positive and negative controls to designated wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Readout: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Identify hits as compounds that reduce cell viability below a predefined threshold (e.g., 50%).
This protocol is used to confirm whether the primary hits induce apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well white-walled, clear-bottom microplates
-
Validated hit compounds
-
Caspase-Glo® 3/7 Assay System
-
Positive and negative controls
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the primary screening protocol.
-
Incubation: Incubate for 24 hours.
-
Assay Readout: Add 50 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1 hour.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Compare the luminescence signal of compound-treated wells to the negative control to determine the fold-increase in caspase activity.
Signaling Pathway Diagrams
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: AKT Signaling Pathway and Inhibition.
Caption: Hsp90 Client Protein Regulation and Inhibition.
Application Note 2: Antiviral Activity Screening
Thienopyridine derivatives have also been investigated for their potential as antiviral agents, for instance, against influenza viruses.[4] Plaque reduction assays are a standard method for evaluating the efficacy of antiviral compounds.
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the antiviral activity of selected thienopyridine derivatives against Influenza A virus (H1N1).
| Compound ID | Target/Proposed Mechanism | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| TP-AV-01 | Viral Entry Inhibitor | MDCK | Plaque Reduction | 8.2 | >100 | >12.2 |
| TP-AV-02 | Polymerase Inhibitor | A549 | Reporter Gene | 3.5 | 85.4 | 24.4 |
| TP-AV-03 | Neuraminidase Inhibitor | MDCK | Plaque Reduction | 12.1 | >100 | >8.3 |
Experimental Protocol: Plaque Reduction Assay
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete medium (e.g., MEM with 10% FBS)
-
Influenza A virus stock
-
Thienopyridine compounds
-
Agarose overlay medium (2X MEM, 1.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Infection: Wash the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine compounds in the agarose overlay medium. After adsorption, remove the virus inoculum and add 2 mL of the compound-containing agarose overlay to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Staining and Quantification: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose overlay and stain the cell monolayer with crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. Determine the 50% effective concentration (EC50).
Application Note 3: Antiplatelet Activity Screening
Thienopyridines are well-known for their antiplatelet activity, with several approved drugs targeting the P2Y12 receptor to prevent thrombotic events.[5][6] High-throughput screening can identify novel thienopyridine derivatives with improved efficacy or safety profiles.
Data Presentation: In Vitro Antiplatelet Activity
The following table summarizes the antiplatelet activity of selected thienopyridine derivatives.
| Compound ID | Target | Assay Type | IC50 (µM) |
| TP-AP-01 | P2Y12 Receptor | Light Transmittance Aggregometry | 0.8 |
| TP-AP-02 | P2Y12 Receptor | Flow Cytometry (PAC-1 binding) | 1.2 |
| TP-AP-03 | Thromboxane A2 Receptor | Platelet Aggregation | 3.5 |
Experimental Protocol: Light Transmittance Aggregometry (LTA)
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
Platelet-poor plasma (PPP)
-
ADP (adenosine diphosphate) solution
-
Thienopyridine compounds
-
Aggregometer
Procedure:
-
PRP Preparation: Prepare PRP and PPP from whole blood by centrifugation.
-
Compound Incubation: Incubate PRP with various concentrations of thienopyridine compounds or vehicle control for a specified time at 37°C.
-
Aggregation Measurement: Place the cuvettes with PRP in the aggregometer and establish a baseline. Add ADP to induce platelet aggregation and record the change in light transmittance for 5-10 minutes.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration. Calculate the IC50 value, the concentration of the compound that inhibits ADP-induced platelet aggregation by 50%.
Signaling Pathway Diagram
Caption: P2Y12 Receptor Signaling and Inhibition.
High-Throughput Screening Workflow and Hit-to-Lead Process
The successful discovery of novel thienopyridine-based drug candidates relies on a systematic and efficient workflow.
HTS Workflow Diagram
Caption: High-Throughput Screening Workflow.
Hit-to-Lead Process
Following the identification of confirmed "hits" from the HTS campaign, a rigorous hit-to-lead process is initiated to optimize these initial findings into viable lead compounds.[7]
Key Stages:
-
Hit Confirmation and Validation: Re-testing of primary hits to confirm activity and rule out artifacts.
-
Analog Synthesis and SAR: Synthesis of analogs of the hit compounds to establish a structure-activity relationship (SAR).
-
In Vitro ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
-
Lead Selection: Selection of lead compounds with a balance of potency, selectivity, and drug-like properties for further optimization.
Caption: Hit-to-Lead Optimization Process.
References
- 1. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 2. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hit to lead - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Use of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate in Fragment-Based Drug Design
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery for identifying lead compounds.[1][2][3][4] This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly to a biological target.[2][5] These initial hits are then optimized and grown into more potent, drug-like molecules.[6] The thieno[2,3-c]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including kinase inhibitors.[7][8][9][10][11] Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a versatile fragment that incorporates this privileged scaffold and offers clear vectors for chemical elaboration, making it an excellent candidate for FBDD campaigns. The bromine atom provides a handle for cross-coupling reactions, while the methyl ester can be readily modified, allowing for systematic exploration of the surrounding binding pocket.
This document provides detailed application notes and experimental protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein kinase.
Target Profile: Mitogen-Activated Protein Kinase (MAPK) Signaling
For the context of this application note, we will consider a hypothetical FBDD campaign targeting a protein kinase involved in the MAPK signaling pathway. This pathway is frequently dysregulated in various cancers, making its components attractive targets for therapeutic intervention. The goal is to identify fragment binders that can be developed into potent and selective kinase inhibitors.
Figure 1: Simplified MAPK signaling pathway highlighting a hypothetical kinase target.
Fragment Library and Screening
A diverse fragment library is crucial for a successful FBDD campaign.[12] Fragments should generally adhere to the "Rule of Three": molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors and acceptors.[12][13] this compound fits these criteria well.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂S | [14] |
| Molecular Weight | 286.15 g/mol | Calculated |
| cLogP | ~2.5 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Calculated |
| Rotatable Bonds | 2 | Calculated |
Screening Workflow
A typical fragment screening cascade involves a primary screen to identify binders, followed by orthogonal validation methods to eliminate false positives and confirm binding.[2]
Figure 2: General workflow for a fragment-based drug design campaign.
Experimental Protocols
Primary Screening: Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective method to screen for fragment binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.[2]
Protocol:
-
Reagents and Buffers:
-
Target kinase protein (e.g., 2 µM in 20 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5x concentration).
-
Fragment stock solutions (e.g., 10 mM in DMSO).
-
-
Assay Plate Preparation:
-
In a 96-well PCR plate, add 19.8 µL of the protein-dye mixture to each well.
-
Add 0.2 µL of fragment stock solution to the appropriate wells (final fragment concentration: 100 µM). Include DMSO-only controls.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Calculate the first derivative of the melting curve to determine the Tm for each well.
-
A significant shift in Tm (ΔTm > 2 °C) is considered a preliminary hit.
-
Table 2: Hypothetical TSA Screening Results
| Fragment ID | Concentration (µM) | ΔTm (°C) | Hit? |
| This compound | 100 | +3.5 | Yes |
| Fragment A | 100 | +0.8 | No |
| Fragment B | 100 | +2.5 | Yes |
| Control (DMSO) | - | 0.0 | - |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding affinity (KD), association (ka), and dissociation (kd) rates in real-time.[2][15] It serves as an excellent orthogonal method to validate hits from the primary screen.
Protocol:
-
Immobilization:
-
Immobilize the target kinase onto a CM5 sensor chip via amine coupling.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound (e.g., 1 µM to 500 µM) in running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) over time.
-
Regenerate the chip surface between injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Table 3: Hypothetical SPR Validation Data for this compound
| Concentration (µM) | Response (RU) |
| 10 | 5.2 |
| 50 | 24.8 |
| 100 | 45.1 |
| 250 | 88.3 |
| 500 | 120.5 |
| Calculated KD | 220 µM |
Structural Characterization: X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-guided lead optimization.[16][17]
Protocol:
-
Crystallization:
-
Crystallize the target kinase under previously established conditions.
-
-
Soaking:
-
Prepare a soaking solution containing the precipitant from the crystallization condition and this compound (e.g., 1-10 mM).
-
Transfer the protein crystals to the soaking solution and incubate for a defined period (e.g., 1-24 hours).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Refine the structure and model the fragment into the observed electron density.
-
Hit-to-Lead Optimization
The co-crystal structure reveals the binding mode of this compound and identifies vectors for chemical modification to improve potency and selectivity.[6] The bromine at the 4-position and the methyl ester at the 2-position are ideal handles for synthetic elaboration.
Figure 3: Hit-to-lead optimization strategy for the fragment.
Synthetic Elaboration Strategy
-
4-Position (Bromine): The bromine atom is a versatile handle for Suzuki-Miyaura cross-coupling reactions.[18] This allows for the introduction of various aryl and heteroaryl groups to probe for additional interactions within the binding site.
-
2-Position (Methyl Ester): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This strategy can be used to introduce groups that can form hydrogen bonds with the protein backbone or extend into solvent-exposed regions.
Table 4: Hypothetical Structure-Activity Relationship (SAR) Data
| Compound | R1 (at 4-position) | R2 (at 2-position) | Kinase IC₅₀ (µM) |
| Initial Fragment | Br | OMe | >500 |
| Derivative 1 | Phenyl | OMe | 150 |
| Derivative 2 | 4-pyridyl | OMe | 85 |
| Derivative 3 | 4-pyridyl | NH-cyclopropyl | 12.5 |
| Derivative 4 | 4-pyridyl | NH-(2-hydroxyethyl) | 2.1 |
This compound represents a valuable starting point for fragment-based drug design campaigns, particularly for targets such as protein kinases. Its favorable physicochemical properties and synthetically tractable handles allow for a systematic and structure-guided approach to lead optimization. The protocols and data presented herein provide a comprehensive, albeit hypothetical, framework for researchers and scientists to utilize this fragment in their drug discovery efforts. The successful elaboration of this fragment, guided by biophysical and structural data, can lead to the development of potent and selective inhibitors.
References
- 1. Fragment based drug design: from experimental to computational approaches. | Semantic Scholar [semanticscholar.org]
- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Drug Discovery - 2023 Archive [drugdiscoverychemistry.com]
- 4. Medicinal chemistry inspired fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 14. Thieno[2,3-c]pyridine-2-carboxylic acid, 4-bromo-3-methyl-, methylester - CAS:870244-28-3 - Sunway Pharm Ltd [3wpharm.com]
- 15. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Note: A Protocol for the Saponification of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and medicinal chemistry.
Introduction: This document provides a detailed protocol for the hydrolysis of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate to its corresponding carboxylic acid, 4-bromothieno[2,3-c]pyridine-2-carboxylic acid. The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acid intermediates in drug discovery and development. The presented method is a base-catalyzed hydrolysis, also known as saponification, which is generally an irreversible and high-yielding reaction.[1][2][3][4] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and isolation of the final product.
Reaction Scheme
The hydrolysis reaction converts the methyl ester functional group into a carboxylate salt using a base, which is then protonated by acid during the work-up to yield the final carboxylic acid.
Chemical Reaction: this compound + NaOH → Sodium 4-bromothieno[2,3-c]pyridine-2-carboxylate + CH₃OH
Sodium 4-bromothieno[2,3-c]pyridine-2-carboxylate + HCl → 4-bromothieno[2,3-c]pyridine-2-carboxylic acid + NaCl
Experimental Protocol
This protocol is based on standard saponification procedures for methyl esters.[5][6]
2.1 Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
2.2 Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of Methanol/Water or THF/Water, to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the flask while stirring.[5]
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80 °C).[5][6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous solution with water. Wash the solution with an organic solvent like dichloromethane or ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it to a pH of 2-3 by slowly adding 1M HCl.[6] The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the product under vacuum to obtain the final 4-bromothieno[2,3-c]pyridine-2-carboxylic acid.
Quantitative Data Summary
The following table outlines the typical parameters for the hydrolysis reaction. Researchers should use this table to record their experimental data for comparison and optimization.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Amount of Starting Material | (e.g., 1.0 g) | Record the mass in grams or moles. |
| Base | NaOH or LiOH | LiOH is sometimes preferred for its better solubility in mixed solvent systems. |
| Equivalents of Base | 1.5 - 2.0 eq | An excess of base ensures the reaction goes to completion.[5] |
| Solvent System | MeOH/H₂O or THF/H₂O | A 3:1 or 4:1 ratio is common to ensure solubility of both the ester and the inorganic base.[7] |
| Reaction Temperature | 60 - 80 °C (Reflux) | Heating is typically required to drive the reaction.[3] |
| Reaction Time | 2 - 6 hours | Monitor by TLC or HPLC for completion. |
| Acid for Work-up | 1M HCl | Add slowly until pH 2-3 is reached to precipitate the product. |
| Product | 4-bromothieno[2,3-c]pyridine-2-carboxylic acid | - |
| Theoretical Yield | (Calculate based on starting material) | - |
| Actual Yield | (e.g., 0.85 g) | Record the mass of the final, dried product. |
| Percentage Yield | (e.g., 90%) | (Actual Yield / Theoretical Yield) * 100 |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the hydrolysis protocol.
Caption: Workflow for the saponification of this compound.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for C-H Functionalization of the Thieno[2,3-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating its significance in medicinal chemistry and drug discovery. Its derivatives have shown promise as potent inhibitors of various kinases, including Cancer Osaka Thyroid (COT) kinase, Src kinase, and p38 mitogen-activated protein kinase (MAPK), which are implicated in inflammatory diseases and cancer.[1][2][3] Late-stage functionalization of this core structure through direct C-H bond activation offers a powerful and efficient strategy to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.[4]
This document provides an overview of potential C-H functionalization strategies for the thieno[2,3-c]pyridine scaffold, including proposed experimental protocols adapted from methodologies successful with structurally related heterocycles.
I. Overview of C-H Functionalization Strategies
Direct C-H functionalization of heteroaromatic compounds has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[5] For the thieno[2,3-c]pyridine scaffold, the thiophene ring is generally more electron-rich than the pyridine ring, suggesting that C-H activation might preferentially occur on the thiophene moiety. The regioselectivity will, however, be influenced by the directing group, catalyst, and reaction conditions.
Key potential C-H functionalization reactions for the thieno[2,3-c]pyridine core include:
-
Palladium-Catalyzed C-H Arylation: This is a widely used method for the formation of C-C bonds between two aromatic rings.
-
Rhodium-Catalyzed C-H Alkylation and Alkenylation: These methods allow for the introduction of alkyl and vinyl groups.
-
Iridium-Catalyzed C-H Borylation: This reaction introduces a boronate ester group, which can be a versatile handle for subsequent cross-coupling reactions.
Due to the limited specific literature on the C-H functionalization of the thieno[2,3-c]pyridine scaffold, the following sections provide generalized protocols and data adapted from studies on closely related thienopyridine isomers and other nitrogen-containing heterocycles.
II. Proposed C-H Functionalization Protocols and Data
A. Palladium-Catalyzed Direct C-H Arylation
Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of biaryl compounds. While direct arylation of the parent thieno[2,3-c]pyridine has not been extensively reported, protocols developed for other electron-deficient heterocycles can be adapted. The use of a directing group on the pyridine nitrogen or a substituent on the thiophene ring can influence the regioselectivity of the reaction.
Proposed Reaction Scheme:
Caption: Proposed Pd-catalyzed C-H arylation of thieno[2,3-c]pyridine.
Table 1: Proposed Conditions for Palladium-Catalyzed C-H Arylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Adapted from) |
| 1 | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | K₂CO₃ (2) | Toluene | 110 | 24 | Moderate | [5] |
| 2 | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | K₂CO₃ (1.5) | DMA | 100 | 16 | Moderate | [6] |
| 3 | [PdCl₂(NHC)] (1) | - | KOAc (2) | DMA | 120 | 3 | Good | [7] |
Experimental Protocol (Adapted from[6]):
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the thieno[2,3-c]pyridine derivative (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), and K₂CO₃ (1.5 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) to achieve a concentration of 0.2 M with respect to the thieno[2,3-c]pyridine derivative.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated thieno[2,3-c]pyridine.
B. Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a highly valuable transformation that installs a versatile boronate ester group onto a heteroaromatic core. This functional group can then be used in a variety of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide range of substituents. The regioselectivity of the borylation is often governed by steric factors, with the borylation typically occurring at the least hindered C-H position.[8][9][10] For pyridines, the nitrogen atom can act as a directing group or an inhibitor depending on the reaction conditions.[8][9][10][11][12]
Proposed Reaction Scheme:
Caption: Proposed Ir-catalyzed C-H borylation of thieno[2,3-c]pyridine.
Table 2: Proposed Conditions for Iridium-Catalyzed C-H Borylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Reagent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Adapted from) |
| 1 | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | B₂(pin)₂ (1.5) | Cyclohexane | 80 | 16 | Good | [8][9][10] |
| 2 | [Ir(cod)Cl]₂ (1.5) | 3,4,7,8-Me₄-phen (3) | B₂(pin)₂ (1.5) | THF | 80 | 12 | Good | [13] |
Experimental Protocol (Adapted from[8][9][10]):
-
In a glovebox, add the thieno[2,3-c]pyridine derivative (1.0 equiv), bis(pinacolato)diboron (B₂(pin)₂) (1.5 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%) to a screw-cap vial.
-
Add anhydrous cyclohexane to achieve a concentration of 0.2 M with respect to the thieno[2,3-c]pyridine derivative.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 80 °C and stir for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the borylated thieno[2,3-c]pyridine.
III. Biological Significance and Signaling Pathways
Thieno[2,3-c]pyridine derivatives have been identified as potent inhibitors of several protein kinases that are key regulators of cellular signaling pathways involved in inflammation and cancer.
A. COT (Cancer Osaka Thyroid) Kinase Inhibition
COT (also known as Tpl2 or MAP3K8) is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in the inflammatory response.[1] It is a key regulator of the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[1] Inhibition of COT kinase is a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[1][14]
Caption: COT Kinase Signaling Pathway Inhibition.
B. Src Family Kinase Inhibition
Src is a non-receptor tyrosine kinase that is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, survival, and migration.[2] Dysregulation of Src activity is frequently observed in various types of cancer, making it an attractive target for cancer therapy.
Caption: Src Kinase Signaling Pathway Inhibition.
C. p38 MAPK Inhibition
The p38 MAPK pathway is another key signaling cascade involved in cellular responses to stress and inflammation.[3] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines and plays a role in apoptosis and cell differentiation.[15][16] Inhibitors of p38 MAPK are being investigated for the treatment of various inflammatory diseases and cancer.
Caption: p38 MAPK Signaling Pathway Inhibition.
IV. Conclusion
The thieno[2,3-c]pyridine scaffold represents a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. While direct C-H functionalization of this specific heterocycle is an underexplored area, the methodologies established for related scaffolds provide a strong foundation for future research. The proposed protocols and compiled data in these application notes are intended to serve as a guide for researchers to explore the late-stage functionalization of the thieno[2,3-c]pyridine core, thereby accelerating the discovery of new and improved drug candidates. Further investigation into the regioselectivity and optimization of reaction conditions will be crucial for the successful application of these powerful synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 12. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 13. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding Suzuki-Miyaura coupling reactions with challenging electron-deficient bromopyridine substrates.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of electron-deficient bromopyridines, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with an electron-deficient bromopyridine is resulting in a low yield or failing completely. What are the common causes and how can I improve it?
Answer:
Low yields in Suzuki coupling reactions with electron-deficient bromopyridines can stem from several factors, often related to the electronic nature of the substrate and its interaction with the catalyst.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2][3] This is particularly problematic for 2-bromopyridines. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center and prevent pyridine coordination.[2][4] |
| Inefficient Oxidative Addition | The C-Br bond of electron-deficient pyridines can be challenging for the initial oxidative addition step, which is often rate-determining.[5] | Increase the reaction temperature (typically 80-110 °C).[4][6] Screen different palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and electron-rich, bulky ligands that facilitate oxidative addition.[5][6] |
| Slow Transmetalation | The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient systems.[7][8] | Optimize the base and solvent system. Stronger bases like K₃PO₄ or Cs₂CO₃ can be effective.[1][6] Ensure the appropriate amount of water is present if using an aqueous base system, as it can be critical.[4] |
| Catalyst Decomposition | The active Pd(0) catalyst can be sensitive to oxygen and may decompose over the course of the reaction, leading to the formation of palladium black.[1][9] | Ensure thorough degassing of solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon, Nitrogen).[2][10] |
Issue 2: Significant Formation of Side Products
Question: I am observing a high proportion of side products, such as homocoupled starting materials or debrominated pyridine, in my reaction mixture. How can I minimize these?
Answer:
The formation of side products is a common challenge that reduces the yield of the desired coupled product.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Explanation | Mitigation Strategies |
| Homocoupling | The coupling of two molecules of the boronic acid or two molecules of the bromopyridine. Oxygen can promote the homocoupling of boronic acids.[2][6] | Thorough Degassing: Rigorously remove oxygen from the reaction mixture.[2] Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or generating it in situ might reduce homocoupling compared to some Pd(II) pre-catalysts.[2] |
| Protodebromination (Hydrodehalogenation) | The replacement of the bromine atom on the pyridine ring with a hydrogen atom. This occurs when the palladium-aryl intermediate reacts with a hydride source.[1][9] | Choice of Base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1] Reagent Purity: Ensure high purity of all reagents to avoid potential hydride impurities.[1] |
| Protodeboronation | The boronic acid coupling partner degrades by replacing the boronic acid group with a hydrogen atom, especially at elevated temperatures and in the presence of water and a base.[6][7] | Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than boronic acids.[2][5] Anhydrous Conditions: Where appropriate, use anhydrous solvents to minimize hydrolysis.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for coupling electron-deficient bromopyridines?
A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging electron-deficient bromopyridines, highly active catalyst systems are required.[4] Start with a robust palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂. The most critical component is often the ligand.[4] Bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective as they promote the crucial oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[2][4]
Q2: How does the choice of base impact the reaction?
A2: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][11] For electron-deficient systems, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[1][6] The solubility and strength of the base can significantly influence the reaction rate and yield.
Q3: What are the recommended solvent systems?
A3: A variety of solvents can be used, and the optimal choice often requires screening. Common solvents include ethereal solvents like 1,4-dioxane or THF, and aromatic solvents like toluene.[5] These are often used in combination with water when using inorganic bases.[5] For example, a mixture of dioxane/water or toluene/ethanol/water can be effective.[12] The solvent system should be chosen to ensure adequate solubility of all reactants.
Q4: Should I use a boronic acid or a boronic ester?
A4: While boronic acids can be effective, they are more prone to protodeboronation, especially under basic conditions at elevated temperatures.[13] Boronic esters, such as pinacol esters (Bpin), are generally more stable and can lead to higher and more reproducible yields by minimizing this side reaction.[2][5] Potassium trifluoroborate salts are another stable alternative.[2]
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: Yes, it is strongly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated, leading to lower yields and the formation of side products like homocoupled boronic acids.[4][6] Therefore, reactions should be performed under an inert atmosphere of nitrogen or argon.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions involving pyridyl substrates, based on literature data.
Table 1: Effect of Different Bases on Yield [6]
| Base | Solvent | Yield | Notes |
| K₂CO₃ | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |
| Na₂CO₃ | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Table 2: Representative Catalyst/Ligand Systems for Challenging Couplings [4][6]
| Palladium Source | Ligand | Typical Loading (mol%) | Suitability |
| Pd(OAc)₂ | SPhos | 1-2% Pd, 2-4% Ligand | General, high-yielding system for challenging substrates. |
| Pd₂(dba)₃ | XPhos | 1-3% Pd, 2-6% Ligand | Bulky, electron-rich ligand helps stabilize the catalyst. |
| PdCl₂(dppf) | (None) | 2-5% | A common, robust pre-catalyst, may require higher temperatures. |
| Pd(PPh₃)₄ | (None) | 2-5% | Classic catalyst, but can be prone to deactivation with pyridinic substrates. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine the electron-deficient bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[6]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling the vessel three to five times.[1][10]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).[1] Then, add the degassed solvent(s) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reactions are typically run for 12-24 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Visualizations
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling of Thienopyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of thienopyridine derivatives. The unique electronic and structural properties of thienopyridines can lead to catalyst inhibition and other side reactions, complicating these otherwise powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with thienopyridine substrates particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring of the thienopyridine scaffold. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1] This issue is compounded by the electron-rich nature of the thiophene ring, which can influence the reactivity of the substrate and the stability of the catalytic intermediates.
Q2: What are the common signs of catalyst deactivation in my thienopyridine cross-coupling reaction?
A2: Signs of catalyst deactivation can include:
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A significant decrease in the reaction rate or a complete stall of the reaction before the starting material is fully consumed.
-
The formation of palladium black (finely divided, inactive palladium metal).
-
The need for higher catalyst loadings to achieve the desired conversion.
-
Inconsistent reaction times and yields between batches.
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The prevalence of side reactions such as dehalogenation or homocoupling.[2]
Q3: My reaction has stalled. What are the first troubleshooting steps I should take?
A3: If your reaction has stalled, consider the following initial steps:
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Ensure an inert atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1]
-
Check reagent purity: Impurities in your thienopyridine substrate, coupling partner, or solvent can act as catalyst poisons.
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Increase temperature: A modest increase in temperature (e.g., in 10-20 °C increments) can sometimes overcome a high activation barrier for a sluggish catalytic step, but be mindful of potential substrate or catalyst decomposition at higher temperatures.
Q4: I am observing significant byproduct formation, such as homocoupling and dehalogenation. How can I minimize these side reactions?
A4: To minimize byproduct formation:
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Homocoupling: This can be caused by the presence of oxygen or Pd(II) species from an inefficiently reduced precatalyst. Ensure thorough degassing and consider using a Pd(0) source directly or a precatalyst that rapidly generates the active Pd(0) species.[2]
-
Dehalogenation: This side reaction can sometimes be suppressed by optimizing the ligand and base combination or by lowering the reaction temperature.
Q5: How do I choose the optimal catalyst system (palladium source and ligand) for my thienopyridine cross-coupling?
A5: The choice of ligand is critical for a successful cross-coupling with thienopyridine substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often effective.[3] These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition and reductive elimination steps, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[3] For particularly challenging couplings, using a pre-formed palladium-ligand complex (precatalyst) can ensure the efficient generation of the active catalytic species.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | • Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos) to sterically hinder coordination. • Use a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%). |
| Inactive Catalyst System for Aryl Chlorides/Bromides | • For less reactive aryl chlorides, a highly active catalyst system is required. Consider using a fourth-generation Buchwald precatalyst.[4] • If using an aryl bromide, switching to the corresponding aryl iodide can increase the rate of oxidative addition.[4] |
| Poor Solubility of Reagents | • Screen different solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature. |
| Incorrect Base Selection | • The choice of base is crucial and often substrate-dependent. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. For base-sensitive substrates, weaker bases like KF may be beneficial.[5] |
Problem 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Steps |
| Slow Catalytic Turnover | • If the catalytic cycle is slow, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration. Use a more robust ligand that stabilizes the Pd(0) intermediate. |
| High Reaction Temperature | • Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. |
| Ligand Degradation | • Some phosphine ligands can degrade at high temperatures or in the presence of certain reagents. Consider switching to a more thermally stable ligand. |
Quantitative Data
The following table summarizes the results of a Suzuki-Miyaura cross-coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various boronic acid derivatives, demonstrating the feasibility of achieving high yields with appropriate catalyst systems.
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 18 | 88 |
Data adapted from representative Suzuki-Miyaura couplings of bromopyridines and successful couplings of bromothienopyridines, which have been shown to achieve high to excellent yields (65-91%).[5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothienopyridine
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
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Bromothienopyridine (1.0 equiv)
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Arylboronic acid or ester (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
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To an oven-dried reaction vessel, add the bromothienopyridine, arylboronic acid, palladium catalyst, and base.
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromothienopyridine
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
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Bromothienopyridine (1.0 equiv)
-
Amine (1.2 equiv)
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Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., LiHMDS, 1.5 equiv)
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Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst and base.
-
Add the bromothienopyridine and the amine coupling partner dissolved in the anhydrous, degassed solvent.
-
Heat the reaction mixture at the optimized temperature (e.g., 65-100 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for diagnosing and addressing low conversion.
Caption: Key pathways for catalyst deactivation in thienopyridine cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Thieno[2,3-c]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted thieno[2,3-c]pyridines.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted thieno[2,3-c]pyridines, categorized by the synthetic methodology.
Guide 1: Issues in the Gewald Synthesis of 2-Aminothiophene Precursors
The Gewald reaction is a cornerstone for preparing the 2-aminothiophene core, a frequent precursor to thieno[2,3-c]pyridines.[1] However, several side reactions can impact the yield and purity of the desired intermediate.
Problem: Low or No Yield of the Desired 2-Aminothiophene
| Potential Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is critical. Ensure the base used (e.g., morpholine, piperidine, triethylamine) is appropriate for the reactivity of your substrates. Consider increasing the reaction temperature or removing water as it forms. |
| Poor Sulfur Reactivity | Elemental sulfur needs to dissolve and react. Use a polar solvent like ethanol, methanol, or DMF. Gentle heating (40-60 °C) can improve reactivity, but excessive heat may promote side reactions.[1] |
| Incorrect Stoichiometry | Precisely measure all reactants. An excess of the sulfur or the active methylene compound may be necessary depending on the specific substrates. |
| Steric Hindrance | For sterically hindered ketones, a two-step approach might be more effective. First, isolate the intermediate from the Knoevenagel-Cope condensation and then react it with sulfur in a separate step.[1] |
Problem: Complex Reaction Mixture with Multiple Byproducts
| Identified Byproduct | Mitigation Strategy |
| Unreacted Starting Materials | Increase the reaction time, optimize the temperature, or screen for a more effective catalyst to drive the reaction to completion.[1] |
| Knoevenagel-Cope Intermediate | This indicates that the sulfur addition and subsequent cyclization are slow. Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.[1] |
| Dimerization/Polymerization of Intermediates | The α,β-unsaturated nitrile intermediate can undergo self-condensation. To minimize this, adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[1] |
Guide 2: Challenges in the Pomeranz–Fritsch Type Cyclization for Thieno[2,3-c]pyridine Synthesis
The Pomeranz–Fritsch reaction, traditionally used for isoquinoline synthesis, can be adapted for thieno[2,3-c]pyridines, typically involving the acid-catalyzed cyclization of a Schiff base formed from a thiophene aldehyde.[2][3]
Problem: Low Yield of Thieno[2,3-c]pyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Schiff Base Formation | Ensure the condensation of the thiophene aldehyde with the aminoacetal goes to completion. This can often be monitored by TLC or NMR. Driving the reaction with a Dean-Stark trap to remove water can be beneficial. |
| Harsh Cyclization Conditions | Strong acids at high temperatures can lead to resinification and decomposition of the thiophene ring and other sensitive functional groups.[3] A milder Lewis acid catalyst or a lower reaction temperature should be explored. |
| Substituent Effects | Electron-withdrawing groups on the thiophene ring can deactivate it towards electrophilic cyclization, requiring more forcing conditions which in turn can lead to decomposition. Conversely, electron-donating groups may facilitate the reaction. |
Problem: Formation of Unwanted Isomers or Byproducts
| Identified Byproduct | Mitigation Strategy |
| Uncyclized Schiff Base/Amine | This indicates the cyclization step is not proceeding efficiently. A stronger acid catalyst or increased temperature may be required, but with caution to avoid decomposition. |
| Polymeric/Tarry Materials | This is a common issue with strong acid catalysis on sensitive heterocyclic systems.[3] Gradual addition of the acid, use of a milder catalyst, or running the reaction at a lower temperature for a longer duration can help minimize polymerization. |
| Oxidized Byproducts | Depending on the reaction conditions and the nature of the substituents, oxidation of the thiophene ring or other functional groups can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My Gewald reaction is not working for a sterically hindered ketone. What can I do?
A1: Steric hindrance can significantly slow down the initial Knoevenagel-Cope condensation. As a primary troubleshooting step, consider switching to a stronger base. If that doesn't improve the yield, a two-step protocol is recommended. First, focus on optimizing the condensation to form the α,β-unsaturated nitrile intermediate. Isolate and purify this intermediate before proceeding with the addition of sulfur and a suitable base for the cyclization step.[1] Microwave-assisted synthesis has also been shown to be effective in overcoming steric hindrance and reducing reaction times.[1]
Q2: I am observing significant dimerization of my 2-aminothiophene precursor. How can I prevent this?
A2: Dimerization can sometimes be a significant competing reaction. This is often influenced by the reaction conditions. To favor the desired intramolecular cyclization, try adjusting the temperature or the rate of addition of your reagents. Slower addition of the base or running the reaction at a lower temperature might disfavor the intermolecular dimerization pathway.
Q3: During the acid-catalyzed cyclization to form the thieno[2,3-c]pyridine ring, I am getting a lot of tar and a very low yield. What are my options?
A3: Thiophene rings can be sensitive to strong acids, leading to decomposition and polymerization, especially at elevated temperatures.[3] The first step is to try milder reaction conditions. This could involve using a weaker Brønsted acid or switching to a Lewis acid catalyst. Running the reaction at a lower temperature for a longer period can also be beneficial. If these measures are not successful, you may need to consider an alternative synthetic route that does not involve harsh acidic conditions.
Q4: How can I effectively purify my final substituted thieno[2,3-c]pyridine from the reaction byproducts?
A4: The purification strategy will depend on the nature of your product and the impurities. For solid products, recrystallization is often the most effective method. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If your product is an oil or difficult to recrystallize, silica gel column chromatography is a good alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes. Washing the crude product with water can help remove inorganic salts, while a wash with a non-polar solvent like hexanes can remove non-polar byproducts.
Section 3: Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
Carbonyl compound (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.2 eq)
-
Base (e.g., morpholine or triethylamine) (0.1-0.2 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene nitrile, and elemental sulfur.
-
Add the solvent, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Pomeranz–Fritsch Type Synthesis of Thieno[2,3-c]pyridine
This is a general procedure and may require significant optimization depending on the specific thiophene aldehyde used.
Step 1: Schiff Base Formation
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In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve the thiophene-2-carboxaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude Schiff base can be used in the next step without further purification, or it can be purified by distillation or chromatography if necessary.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude Schiff base in an inert solvent (e.g., dioxane or ethanol).
-
Slowly add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, pour it onto ice, and neutralize with a base (e.g., sodium hydroxide or ammonia solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thieno[2,3-c]pyridine.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Polar Thienopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar thienopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying polar thienopyridine derivatives?
A1: The primary challenges stem from their high polarity, which can lead to issues such as poor retention in reverse-phase chromatography, significant peak tailing in HPLC, and difficulties in crystallization due to high solubility in polar solvents.[1] Many thienopyridine derivatives possess multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents. Additionally, their inherent low water solubility can sometimes complicate handling during purification.[2]
Q2: Which chromatographic techniques are most suitable for purifying polar thienopyridine derivatives?
A2: The choice of technique depends on the specific properties of the derivative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a preferred method for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[3][4]
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized for polar thienopyridines by using columns with polar-embedded or polar-endcapped stationary phases.[1][5] The use of ion-pairing agents can also significantly enhance retention for ionizable derivatives.[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar molecules and is considered a "green" alternative to normal-phase HPLC.[8][9] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol, enabling fast and efficient separations.[10][11]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for thienopyridine derivatives that are ionizable, as it separates molecules based on their net charge.[1]
Q3: When is recrystallization a suitable purification method for polar thienopyridine derivatives?
A3: Recrystallization is a cost-effective and scalable purification method for solid compounds. It is suitable when a solvent or solvent system can be identified in which the thienopyridine derivative has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.[12][13] For polar compounds, finding a single suitable solvent can be difficult, and solvent/anti-solvent systems are often required.[1]
Q4: My polar thienopyridine has acidic or basic functionalities. How does this affect purification?
A4: The presence of acidic or basic groups offers additional purification strategies. You can manipulate the pH of the mobile phase in reverse-phase chromatography to suppress ionization and increase retention.[14] For basic thienopyridines (amines), adding an ion-pairing reagent like trifluoroacetic acid (TFA) or sodium octanesulfonate to the mobile phase can form a neutral ion-pair, enhancing retention on a C18 column.[15][16] Additionally, the ability to form salts can be exploited during recrystallization to improve crystal formation and purity.[17]
Troubleshooting Guides
This section addresses specific issues that may arise during purification in a question-and-answer format.
Chromatography Issues
| Issue | Question & Answer |
| Poor Retention in RP-HPLC | Q: My polar thienopyridine derivative shows little to no retention on a C18 column, eluting near the solvent front. How can I improve retention? A: This is a common issue with polar compounds.[15] Try the following strategies: • Increase Mobile Phase Polarity: If not already at 100% aqueous, increase the water content. Some modern columns are stable in highly aqueous conditions.[6][15] • Use a Different Stationary Phase: Switch to a column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase.[15] • Utilize Ion-Pairing Agents: For ionizable derivatives, add an ion-pairing reagent (e.g., TFA for bases, TBAH for acids) to the mobile phase to form a more hydrophobic, neutral complex.[16][18] • Consider HILIC: If the compound is very polar, HILIC is often a more suitable technique.[3] |
| Peak Tailing | Q: I am observing significant peak tailing for my thienopyridine derivative. A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[16] • Adjust Mobile Phase pH: For basic compounds, operating at a lower pH can protonate the silanols and reduce interaction. For acidic compounds, a higher pH may be beneficial.[14] • Add a Competing Base/Acid: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to tailing.[15] |
| Compound is Unstable on Silica | Q: My compound appears to be degrading on the silica gel column during normal-phase chromatography. A: Some compounds are sensitive to the acidic nature of standard silica gel. • Deactivate the Silica: Pre-treat the column by flushing it with a solvent mixture containing a small percentage (1-2%) of triethylamine or ammonia to neutralize the acidic sites.[15] • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or cyano.[19][20] • Switch to Reverse-Phase or SFC: These techniques often use less harsh conditions.[21] |
| Poor Separation of Impurities | Q: I cannot separate my target compound from a closely related impurity. A: Improving resolution requires optimizing selectivity. • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in reverse-phase chromatography can alter selectivity due to different solvent-analyte interactions. • Modify the Mobile Phase pH: Adjusting the pH can change the ionization state of your compound and impurities differently, leading to better separation. • Try an Orthogonal Method: If optimizing the current method fails, switch to a completely different technique. For example, if you are using reverse-phase, try HILIC or SFC, which operate on different separation principles.[3][8] |
Recrystallization Issues
| Issue | Question & Answer |
| Compound "Oils Out" | Q: Instead of forming crystals, my compound separates from the solution as an oil. A: This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[22] • Add More Solvent: Add more of the hot solvent to dissolve the oil completely, then allow it to cool more slowly.[12] • Lower the Crystallization Temperature: Try cooling the solution more gradually and to a lower final temperature. • Change the Solvent: Select a solvent with a lower boiling point.[22] |
| Compound Fails to Crystallize | Q: My compound remains in solution even after cooling and appears to be supersaturated. A: Crystallization requires nucleation, which can sometimes be slow to initiate.[23] • Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the solvent level. The small glass particles scraped off can act as nucleation sites.[23] • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[23] • Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) until the solution becomes cloudy, then warm slightly to clarify and cool slowly.[1] |
| Low Recovery | Q: I am getting a very low yield after recrystallization. A: This suggests your compound has significant solubility in the cold solvent.[1] • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[23] • Cool Thoroughly: Cool the solution in an ice-water bath after it has reached room temperature to maximize precipitation. • Evaporate Solvent: Carefully evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals (note: this crop may be less pure).[22] |
Data Presentation: Purification Method Selection
| Parameter | Reverse-Phase Chromatography (RPC) | Hydrophilic Interaction (HILIC) | Supercritical Fluid (SFC) | Recrystallization |
| Analyte Polarity | Best for moderately polar to nonpolar. Very polar compounds are challenging. | Excellent for very polar and hydrophilic compounds.[3] | Broad range, particularly effective for polar compounds.[10][11] | Applicable to any solid compound, provided a suitable solvent is found. |
| Stationary Phase | Nonpolar (e.g., C18, C8, Phenyl) | Polar (e.g., Silica, Diol, Amide)[3] | Polar (e.g., Silica, Diol, 2-EP) | Not applicable. |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | High organic (>70%) with a small amount of aqueous buffer.[3] | Supercritical CO2 with a polar organic modifier (e.g., Methanol).[8] | Single solvent or solvent/anti-solvent pair.[12] |
| Key Advantage | Widely available, robust, and well-understood. | Excellent retention for compounds that don't retain in RPC.[3] | Fast, high-efficiency separations with reduced organic solvent consumption.[9] | Highly scalable, cost-effective for large quantities.[13] |
| Common Issue | Poor retention of highly polar analytes.[15] | Longer column equilibration times, sensitivity to water content. | Requires specialized high-pressure equipment.[21] | Can be difficult to find suitable solvents; potential for low recovery.[1] |
Experimental Protocols
Protocol 1: General Method for Purification by Reverse-Phase HPLC with Ion-Pairing
This protocol is designed for ionizable polar thienopyridine derivatives that exhibit poor retention under standard RPC conditions.
-
Column Selection: Start with a C18 or polar-embedded column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 0.1% solution of an ion-pairing agent in HPLC-grade water. For basic thienopyridines, use trifluoroacetic acid (TFA).
-
Mobile Phase B (Organic): Prepare a 0.1% solution of the same ion-pairing agent in HPLC-grade acetonitrile or methanol.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with 5-10% Mobile Phase B for 5 minutes, then ramp to 95% B over 20 minutes. Hold at 95% B for 5 minutes.
-
-
Column Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes. Ion-pairing chromatography often requires longer equilibration times.[7][16]
-
Sample Preparation: Dissolve the crude thienopyridine derivative in a solvent that is as weak as, or weaker than, the initial mobile phase (e.g., 95:5 Water:ACN). This prevents peak distortion.[1] Filter the sample through a 0.45 µm syringe filter.
-
Injection and Analysis: Inject the sample and run the gradient.
-
Optimization:
-
If retention is still too low, consider a shallower gradient or a different ion-pairing agent with a longer alkyl chain for stronger interaction.
-
Adjust the concentration of the ion-pairing agent (typically 0.5 to 20 mM) to fine-tune retention.[18]
-
Protocol 2: General Method for Recrystallization using a Solvent/Anti-Solvent System
This protocol is useful when a single ideal solvent cannot be found for your polar thienopyridine derivative.
-
Solvent Screening:
-
Find a "solvent" in which your compound is readily soluble.
-
Find an "anti-solvent" in which your compound is poorly soluble.
-
The two solvents must be miscible with each other.[12]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the flask and add the minimum amount of hot "solvent" required to completely dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot and stirring, slowly add the "anti-solvent" dropwise until the solution just begins to turn cloudy (persistent turbidity). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without being disturbed. Slow cooling promotes the formation of larger, purer crystals.[22]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[22] Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any adhering mother liquor.[23]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven.
Visualizations
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. - MedCrave online [medcraveonline.com]
- 8. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 9. waters.com [waters.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 12. rubingroup.org [rubingroup.org]
- 13. mt.com [mt.com]
- 14. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. welch-us.com [welch-us.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 19. Polar polymeric stationary phases for normal-phase HPLC based on monodisperse macroporous poly(2,3-dihydroxypropyl methacrylate-co-ethylene dimethacrylate) beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 21. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 22. Recrystallization [wiredchemist.com]
- 23. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Sonogashira Coupling with 4-Bromothienopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Sonogashira coupling reaction with 4-bromothienopyridine substrates, which are important scaffolds in medicinal chemistry. Due to the electron-deficient nature and the presence of a pyridine nitrogen, these substrates can present unique challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Sonogashira reaction with 4-bromothienopyridine consistently low?
A1: Low yields with 4-bromothienopyridines can stem from several factors. The electron-withdrawing nature of the thienopyridine ring system can deactivate the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] Suboptimal reaction conditions, such as the choice of catalyst, ligand, base, or solvent, can also significantly impact the reaction's efficiency.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.[1] To minimize this, it is crucial to work under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[2] Alternatively, switching to a copper-free Sonogashira protocol is a highly effective method to eliminate Glaser coupling.[3][4][5]
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the palladium catalyst from the reaction mixture.[1] This can be caused by several factors, including the use of an inappropriate solvent (anecdotally, THF can sometimes promote this), high reaction temperatures, or the presence of impurities in the reagents or solvents. Using fresh, high-purity reagents and ensuring anhydrous conditions can help prevent catalyst decomposition.
Q4: Can I perform the Sonogashira coupling on 4-bromothienopyridines without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are not only possible but often advantageous for substrates prone to Glaser homocoupling.[3][4][5] These reactions typically require a different set of conditions, often employing more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle in the absence of copper.[6][7]
Q5: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A5: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[3] Consequently, while aryl iodides can often be coupled at or near room temperature, aryl bromides like 4-bromothienopyridine typically require elevated temperatures to achieve a reasonable reaction rate.[1]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Low or no yield is the most frequent issue. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Catalyst Activity: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is fresh and has been stored properly. Consider using more robust, air-stable pre-catalysts.
-
Ligand Choice: For electron-deficient heteroaryl bromides, standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[6][8] These can promote the oxidative addition step and stabilize the catalytic species.
-
-
Assess Reaction Conditions:
-
Temperature: 4-Bromothienopyridines are less reactive than simple aryl bromides and will likely require heating. Screen temperatures ranging from 60 °C to 120 °C. Be aware that excessively high temperatures can lead to catalyst decomposition.[9]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. However, for challenging substrates, screening other bases, including inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, can sometimes improve yields.[10]
-
Solvent: The choice of solvent is crucial. While THF is common, polar aprotic solvents like DMF, dioxane, or acetonitrile can be more effective for these substrates.[11]
-
-
Verify Reagent Quality:
-
Purity: Ensure the 4-bromothienopyridine and the terminal alkyne are pure. Impurities can poison the catalyst.
-
Anhydrous and Anaerobic Conditions: Water and oxygen can have detrimental effects. Use anhydrous solvents and thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period).[1]
-
Problem 2: Significant Alkyne Homocoupling (Glaser Product) Observed
This side reaction consumes your alkyne and reduces the yield of the desired product.
Caption: Logical steps to minimize Glaser homocoupling.
Detailed Troubleshooting Steps:
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[3][4][5] Copper-free conditions often require a palladium pre-catalyst and a bulky, electron-rich phosphine ligand.
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your flask, solvents, and reagents are thoroughly deoxygenated before starting the reaction.[2]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly (e.g., via syringe pump) can help to maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.
-
Use Hydrogen Gas: In some cases, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling.[11]
Data Presentation: Optimizing Reaction Conditions
While specific data for 4-bromothienopyridines is limited in the literature, the following tables, based on studies of analogous electron-deficient N-heterocyclic bromides, provide a guide for optimizing reaction parameters.
Table 1: Effect of Ligand and Temperature on the Sonogashira Coupling of a 4-Bromo-N-heterocycle with Trimethylsilylacetylene [9]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | XPhos (5) | Et₃N | DMF | 100 | 98 |
| 2 | Pd(OAc)₂ (2.5) | SPhos (5) | Et₃N | DMF | 100 | 95 |
| 3 | Pd(OAc)₂ (2.5) | P(t-Bu)₃ (5) | Et₃N | DMF | 100 | 85 |
| 4 | Pd(OAc)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 40 |
| 5 | Pd(OAc)₂ (2.5) | XPhos (5) | Et₃N | DMF | 80 | 81 |
| 6 | Pd(OAc)₂ (2.5) | XPhos (5) | Et₃N | DMF | 50 | 32 |
Data adapted from a study on a 4-bromo-5-(trifluoromethyl)-1H-pyrazole substrate, which serves as a good model for an electron-deficient N-heterocyclic bromide.[9]
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Conditions for Aryl Bromides [6][12]
| Entry | Catalyst System | Co-Catalyst | Base | Solvent | Temperature | Typical Yield Range |
| 1 | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C | 72-96% |
| 2 | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp. | up to 97% |
Entry 1 is based on conditions optimized for 2-amino-3-bromopyridines.[12] Entry 2 showcases a modern, room-temperature, copper-free system for challenging aryl bromides.[6]
Experimental Protocols
The following are generalized protocols that should serve as a starting point for the Sonogashira coupling of 4-bromothienopyridines. Optimization will be necessary for specific substrates.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is based on typical conditions used for heteroaryl bromides.[12][13]
Materials:
-
4-Bromothienopyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-bromothienopyridine, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Degassing: Thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling a gentle stream of inert gas through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted from modern methods developed for challenging aryl bromides and is designed to minimize Glaser homocoupling.[6]
Materials:
-
4-Bromothienopyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, P(t-Bu)₃, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or an organic base like TMP, 2-3 equiv)
-
Anhydrous solvent (e.g., DMSO, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-bromothienopyridine, palladium pre-catalyst (or the Pd source and ligand), and the base.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the terminal alkyne via syringe.
-
Degassing: As with the copper-catalyzed protocol, ensure the reaction mixture is thoroughly deoxygenated.
-
Reaction: Stir the reaction at the optimized temperature (this may range from room temperature to elevated temperatures depending on the catalyst system) until completion is indicated by analytical monitoring.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental procedures should be carried out by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of the Thieno[2,3-c]pyridine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of functionalization reactions on the thieno[2,3-c]pyridine core.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Product | 1. Deactivation of the Ring: The pyridine nitrogen can be protonated under acidic conditions, deactivating the ring towards electrophilic substitution. 2. Insufficiently Reactive Reagents: The thieno[2,3-c]pyridine core may not be reactive enough for certain electrophilic substitutions. 3. Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent. | 1. Use of milder conditions: Employ less acidic catalysts or non-acidic methods where possible. For reactions that require acid catalysis, consider using a milder Lewis acid. 2. Increase Reagent Reactivity: Use more potent electrophiles or activating agents. For example, in Friedel-Crafts acylation, pre-forming the acylium ion with a strong Lewis acid can be beneficial. 3. Solvent Screening: Test a range of solvents to improve solubility. For metalation reactions, ensure the organolithium reagent is fully soluble. |
| Formation of a Mixture of Regioisomers | 1. Competing Reaction Pathways: Both the thiophene and pyridine rings can be susceptible to attack, and different positions on each ring have varying reactivity. 2. Thermodynamic vs. Kinetic Control: The reaction may be proceeding under conditions that favor a mixture of thermodynamically and kinetically controlled products. | 1. Directed Metalation: To achieve substitution at a specific position, consider a directed ortho-metalation (DoM) strategy if a suitable directing group is present or can be installed. 2. Control of Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures can lead to the thermodynamically more stable product. 3. Use of Bulky Reagents: Steric hindrance can be exploited to direct substitution to less hindered positions. |
| Unidentified Side Products | 1. Over-reaction: The product may be more reactive than the starting material, leading to multiple substitutions. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Reaction with Solvent: The reagents may be reacting with the solvent. | 1. Control Stoichiometry: Use a limited amount of the electrophile or other reagents. 2. Milder Conditions: Employ lower temperatures and shorter reaction times. 3. Inert Solvent: Ensure the solvent is inert to all reagents and intermediates. |
| Difficulty in Isolating and Purifying the Desired Isomer | 1. Similar Physical Properties: Regioisomers often have very similar polarities and boiling points, making separation by chromatography or distillation difficult. | 1. Derivatization: Convert the mixture of isomers into derivatives that may have more distinct physical properties, facilitating separation. The original functionality can then be regenerated. 2. Crystallization: Attempt fractional crystallization from various solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most reactive position on the thieno[2,3-c]pyridine core for electrophilic aromatic substitution?
A1: Electrophilic attack on the unsubstituted thieno[2,3-c]pyridine core occurs preferentially at the C-3 position of the thiophene ring.[1] This is analogous to the reactivity of related benzo[b]thiophene and other thienopyridine isomers.[1]
Q2: How can I achieve functionalization at the C-2 position?
A2: Direct electrophilic substitution at the C-2 position is generally not favored. A common strategy to introduce substituents at the C-2 position is through a cyclization approach. For example, starting with a 5-substituted-2-thiophenecarboxaldehyde and condensing it with aminoacetaldehyde dimethyl acetal, followed by a modified Pomeranz-Fritsch reaction, can yield 2-substituted thieno[2,3-c]pyridines.[1][2]
Q3: Is it possible to functionalize the pyridine ring?
A3: Yes, functionalization of the pyridine ring is possible, though it often requires different strategies than those used for the thiophene ring. For instance, the C-7 position can be brominated by first forming the N-oxide of the thieno[2,3-c]pyridine, followed by treatment with POBr3.[2] Additionally, 7-(substituted methyl)thieno[2,3-c]pyridines can be synthesized via a denitrogenative transformation of a fused 1,2,3-triazole precursor.[3]
Q4: What are the typical challenges in regioselective metalation of thieno[2,3-c]pyridine?
A4: A primary challenge is controlling the site of deprotonation. Without a directing group, deprotonation may occur at the most acidic proton, which may not be at the desired position. The presence of the pyridine nitrogen can also complicate lithiation reactions by coordinating to the organolithium reagent. To overcome these challenges, directed ortho-metalation (DoM) is a powerful technique. By installing a directing group (e.g., an amide or methoxy group) at a specific position, deprotonation can be directed to the adjacent ortho position.
Q5: How can I confirm the regiochemistry of my substituted thieno[2,3-c]pyridine?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the regiochemistry. Specifically, 1H-1H COSY and NOESY (or ROESY) experiments can reveal through-bond and through-space correlations between protons, which helps to assign their relative positions. Additionally, comparing the observed chemical shifts and coupling constants with those reported in the literature for known isomers can provide strong evidence for the structure.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of substituted thieno[2,3-c]pyridines, providing a comparison of different methods.
Table 1: Synthesis of 2-Substituted Thieno[2,3-c]pyridines via Modified Pomeranz-Fritsch Reaction[1]
| Substituent at C-2 | Starting Material | Yield (%) |
| H | 2-Thiophenecarboxaldehyde | - |
| Br | 5-Bromo-2-thiophenecarboxaldehyde | 45 |
| Cl | 5-Chloro-2-thiophenecarboxaldehyde | 40 |
| CH3 | 5-Methyl-2-thiophenecarboxaldehyde | 17 |
| C2H5 | 5-Ethyl-2-thiophenecarboxaldehyde | 15 |
| Ph | 5-Phenyl-2-thiophenecarboxaldehyde | 10 |
Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines[3]
| Substituent on Methyl Group | Nucleophile | Yield (%) |
| OBu | Butan-1-ol | 72 |
| OPh | Phenol | 65 |
| SPh | Thiophenol | 81 |
| N3 | Sodium azide | 75 |
| Br | Tetrabutylammonium bromide | 68 |
Experimental Protocols
Synthesis of 2-Bromothieno[2,3-c]pyridine[1]
A solution of 5-bromo-2-thiophenecarboxaldehyde (40 mmol) and aminoacetaldehyde dimethyl acetal (40 mmol) in toluene (50 mL) is refluxed for 3 hours using a Dean-Stark trap. After removal of the solvent, the resulting oil is dissolved in anhydrous THF (30 mL) and ethyl chloroformate (40 mmol) is added dropwise at -10 °C. After 5 minutes of stirring, the cooling bath is removed, and trimethyl phosphite (45 mmol) is added at room temperature. The solution is evaporated under reduced pressure after 20 hours. The crude product is then subjected to cyclization conditions to afford the final product.
Synthesis of 7-(Butoxymethyl)thieno[2,3-c]pyridine[3]
To a solution of the fused 1,2,3-triazole precursor (1 eq.) in 1,2-dichloroethane (DCE), butan-1-ol (10 eq.) and trifluoromethanesulfonic acid (TfOH) (2 eq.) are added under a nitrogen atmosphere. The reaction mixture is heated at 80 °C for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
Visualizations
Caption: Reactivity map of the thieno[2,3-c]pyridine core.
Caption: A typical experimental workflow for achieving regioselective functionalization.
Caption: A decision-making guide for selecting a synthetic strategy.
References
Troubleshooting low conversion rates in Buchwald-Hartwig amination of bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Buchwald-Hartwig amination of bromopyridines. Particular attention is given to overcoming low conversion rates, a common hurdle in the synthesis of pyridylamines.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my Buchwald-Hartwig amination of a bromopyridine?
A1: Low conversion in the Buchwald-Hartwig amination of bromopyridines is a frequent issue that can be attributed to several factors. The most common cause is catalyst inhibition or deactivation due to the coordinating nature of the pyridine nitrogen.[1] The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, forming inactive catalyst species.[1] Other significant factors include suboptimal choice of ligand, base, or solvent, as well as issues with reagent purity and reaction setup.[1]
Q2: What is the role of the ligand and which type should I choose for bromopyridine substrates?
A2: The ligand is critical for stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing catalyst deactivation. For bromopyridine substrates, sterically hindered and electron-rich phosphine ligands are highly recommended.[1] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and poisoning the catalyst.[1] Commonly successful ligand classes include Buchwald's dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos) and Hartwig's Josiphos-type ligands.[1]
Q3: How do I select the appropriate base for my reaction?
A3: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine to form the palladium-amido complex.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective and lead to faster reaction rates. However, if your substrates contain base-sensitive functional groups (e.g., esters), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher reaction temperatures or longer reaction times.
Q4: What are the ideal solvents for this type of reaction?
A4: The solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic solvents with relatively high boiling points are generally preferred. Toluene and 1,4-dioxane are the most common and often effective solvents for Buchwald-Hartwig aminations of bromopyridines. Tetrahydrofuran (THF) can also be used, but may sometimes result in lower yields.
Q5: My reaction starts but then stalls. What could be the reason?
A5: A reaction that initiates but fails to proceed to completion often indicates catalyst decomposition or poisoning over time.[1] This can be visually confirmed by the formation of palladium black, a fine black precipitate of metallic palladium.[1] This decomposition can be caused by excessive temperature, the presence of oxygen or moisture, or an inherent instability of the catalytic complex under the reaction conditions.
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to troubleshooting low conversion rates in the Buchwald-Hartwig amination of bromopyridines.
Problem: Very Low or No Product Formation
Visual Cues:
-
No color change in the reaction mixture.
-
Formation of a black precipitate (palladium black).[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low conversion rates.
Problem: Incomplete Conversion (Stalled Reaction)
Visual Cues:
-
Initial product formation observed by TLC or LC-MS, but the reaction does not proceed to completion.
-
Gradual formation of palladium black over the course of the reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Decomposition | Lower the reaction temperature and increase the reaction time. For example, if the reaction is stalling at 110 °C, try running it at 90 °C for a longer period. |
| Inhibitor Formation | As the reaction progresses, side products may form that inhibit the catalyst. A different ligand or solvent combination may mitigate this. |
| Reagent Insolubility | If a reagent or the base is not fully soluble, the reaction rate can decrease as the soluble portion is consumed. Try a different solvent system to improve solubility. |
Data Presentation: Reaction Condition Optimization
The following tables provide representative data for the Buchwald-Hartwig amination of bromopyridines. These should serve as a starting point for reaction optimization.
Table 1: Ligand and Base Screening for the Amination of 2-Bromopyridine with N-Methylaniline
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 12 | 95 |
| 2 | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ (2.0 eq) | Dioxane | 110 | 24 | 75 |
| 5 | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 12 | 85 |
Note: This is representative data to illustrate an optimization workflow.
Table 2: Representative Conditions for Amination of Various Bromopyridines
| Bromopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromopyridine | Morpholine | XPhos Pd G3 (2 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 98 |
| 2-Bromo-6-methylpyridine | Aniline | RuPhos Pd G3 (2 mol%) | K₃PO₄ (2.0 eq) | Dioxane | 110 | 91 |
| 4-Bromopyridine HCl | Benzylamine | SPhos Pd G4 (3 mol%) | LiHMDS (2.5 eq) | THF | 80 | 85 |
| 2-Bromopyridine | n-Hexylamine | BrettPhos Pd G3 (2 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 96 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
This protocol provides a reliable starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
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Amine (1.2 mmol, 1.2 equiv)
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Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
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Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
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Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
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Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: A standard experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyridine (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and the palladium precatalyst (0.02 mmol) to an oven-dried reaction vessel containing a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.
This guide is intended to provide a solid foundation for troubleshooting and optimizing the Buchwald-Hartwig amination of bromopyridines. For particularly challenging substrates, systematic screening of catalysts, ligands, bases, and solvents is highly recommended.
References
Technical Support Center: Suzuki Reactions with Thienopyridine Boronic Acids
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with boronic acids in Suzuki-Miyaura cross-coupling reactions involving thienopyridine scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a thienopyridine boronic acid is giving low to no yield. What are the primary causes?
A1: Low yields in Suzuki couplings with thienopyridine boronic acids typically stem from two main issues related to the inherent instability of the boronic acid and the nature of the heterocyclic substrate:
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Protodeboronation: This is the most common decomposition pathway for heteroaryl boronic acids.[1][2] It involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively destroying the nucleophilic partner. This reaction is often accelerated by the aqueous basic conditions typical of Suzuki couplings.
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Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atom in the thienopyridine ring can coordinate to the palladium catalyst. This coordination can "poison" the catalyst, forming inactive species and preventing it from participating in the catalytic cycle, thus halting the reaction.
Q2: I suspect protodeboronation is the main issue. How can I confirm this and what steps can I take to minimize it?
A2: You can often detect protodeboronation by identifying the corresponding "hydrodeboronated" thienopyridine byproduct in your crude reaction mixture using techniques like LC-MS or NMR. The instability is particularly pronounced when the boronic acid group is positioned ortho to the pyridine nitrogen (e.g., at the 4- or 6-position of a thieno[3,2-b]pyridine).
To minimize protodeboronation:
-
Use a More Stable Boronic Acid Derivative: Instead of the free boronic acid, employ a stabilized form. These act as "slow-release" reservoirs for the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing decomposition.[1][2] Common stable derivatives include:
-
Pinacol Esters: Offer greater stability than boronic acids and are widely used.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, often crystalline solids that can be stored long-term and are highly effective in slow-release strategies.[3][4]
-
Organotrifluoroborates (BF₃K salts): Provide a stable, solid form of the boronic acid that releases the active species under the reaction conditions.
-
-
Modify Reaction Conditions:
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous solvents and reagents can significantly reduce this side reaction.
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Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong hydroxides or phosphates.
-
Q3: What are other common side reactions, and how can they be addressed?
A3: Besides protodeboronation, you may encounter:
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Homocoupling: The self-coupling of two boronic acid molecules to form a symmetrical bi-thienopyridine byproduct. This is often promoted by the presence of oxygen or if the active Pd(0) catalyst is not efficiently generated or maintained.
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Solution: Ensure your reaction is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and run under an inert atmosphere. Using a Pd(0) source directly or a reliable precatalyst can also help.
-
-
Dehalogenation: The starting aryl halide partner is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can occur if the palladium complex reacts with a hydride source in the mixture (e.g., certain solvents or bases). Ensure high-purity, dry solvents and consider your choice of base.
-
Q4: How do I choose the right catalyst and ligand for coupling with a thienopyridine boronic acid?
A4: The catalyst system is critical, especially when dealing with catalyst inhibition by the pyridine nitrogen.
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Bulky, Electron-Rich Ligands: These are essential. Ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective. They stabilize the palladium center, promote the oxidative addition step (which can be slow for some heteroaryl halides), and sterically hinder the coordination of the pyridine nitrogen to the palladium.
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Palladium Precatalysts: Using a well-defined, air-stable precatalyst (e.g., a palladacycle like XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.
Quantitative Data on Boronic Acid Stability
Direct quantitative stability data for thienopyridine boronic acids is scarce. However, data from analogous heterocyclic systems provide valuable insights. The position of the boron atom relative to the ring nitrogen is the most critical factor for stability.
Table 1: Benchtop Stability of Heteroaryl Boronic Acids vs. MIDA Boronates
This table shows the percentage of the boronic acid remaining after 15 days of storage on the benchtop under air, compared to its corresponding MIDA boronate derivative.
| Heteroaryl Boronic Acid | % Remaining (15 days) | % Remaining (MIDA Boronate, 60 days) |
| 2-Furanboronic acid | 53% | >95% |
| 2-Benzofuranboronic acid | 61% | >95% |
| 2-Thiopheneboronic acid | 37% | >95% |
| 2-Benzothiopheneboronic acid | 68% | >95% |
| 2-Pyrroleboronic acid | <5% | >95% |
| 2-Indoleboronic acid | <5% | >95% |
Data adapted from Burke, M. D., et al. J. Am. Chem. Soc. 2009.[3]
Table 2: Comparison of Suzuki Coupling Yields: Boronic Acid vs. MIDA Boronate
This table compares the isolated yields for the Suzuki coupling of various heteroaryl boronic acids and their corresponding MIDA boronates with 4-chloroanisole.
| Heteroaryl Boron Species | Boronic Acid Yield | MIDA Boronate Yield |
| 2-Furan | 64% | 90% |
| 2-Benzofuran | 50% | 92% |
| 2-Thiophene | 37% | 94% |
| 2-Benzothiophene | 68% | 96% |
| 2-Pyrrole | 50% | 90% |
| 2-Indole | 14% | 93% |
Conditions: 1.0 equiv of boron reagent, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h. Data adapted from Burke, M. D., et al. J. Am. Chem. Soc. 2009.[3]
Table 3: Protodeboronation Rates of Pyridyl Boronic Acids
This data highlights the dramatic effect of the nitrogen position on stability in aqueous media. Thienopyridine boronic acids with the boron atom ortho to the nitrogen are expected to behave similarly to 2-pyridylboronic acid.
| Boronic Acid | pH of Max. Instability | Half-life (t½) at pH 7, 70°C |
| 2-Pyridylboronic acid | ~7 | ~25-50 seconds |
| 3-Pyridylboronic acid | >12 | > 1 week |
| 4-Pyridylboronic acid | >12 | > 1 week |
Data adapted from Lennox, A. J. J., & Lloyd-Jones, G. C. J. Am. Chem. Soc. 2016.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Thienopyridine Halide
This protocol is adapted from the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and can be used as a starting point for optimization.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv)
-
Aryl/Heteroaryl boronic acid, pinacol ester, or BF₃K salt (1.2–1.6 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%)
-
Potassium Carbonate (K₂CO₃) (6.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, the boronic acid derivative, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.
-
Solvent Addition: Add DME and water in a 3:1 ratio (e.g., 3 mL DME, 1 mL water).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture with vigorous stirring to 100 °C. Monitor the reaction progress by TLC or LC-MS (typically 3-5 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (e.g., 10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
(Procedure adapted from Campos, J., et al. Molecules, 2021)
Visual Guides
References
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most effective strategy involves a multi-step synthesis. The process begins with the construction of the thieno[2,3-c]pyridine core, followed by the introduction of the amino group at the 4-position. This amino intermediate then undergoes a Sandmeyer-type reaction to yield the final brominated product. This approach allows for late-stage functionalization, which is often more efficient for scalability.
Q2: Why is the Sandmeyer reaction preferred for the bromination step?
A2: The Sandmeyer reaction is a reliable and well-established method for converting aromatic amines into aryl halides.[1][2] It offers high yields and functional group tolerance, which is crucial when dealing with multifunctional molecules like thienopyridine derivatives. Modern catalytic versions of the Sandmeyer reaction can also reduce the amount of copper salts required, making the process more cost-effective and environmentally friendly on a larger scale.[3]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters include temperature control during the diazotization step of the Sandmeyer reaction to prevent the decomposition of the diazonium salt, the choice of solvent to ensure solubility of intermediates, and the stoichiometry of reagents. For the cyclization step to form the thieno[2,3-c]pyridine core, the choice of base and reaction temperature is critical to maximize yield and minimize side products.
Q4: Are there any specific safety precautions to consider?
A4: Yes. Diazonium salts, which are intermediates in the Sandmeyer reaction, can be explosive when isolated and dry. Therefore, it is crucial to use them in solution without isolation. Additionally, bromine and other halogenating agents are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Step 1: Synthesis of Methyl 4-aminothieno[2,3-c]pyridine-2-carboxylate (Precursor)
A plausible and scalable method for the synthesis of the key amino precursor is the Gewald reaction, which involves a one-pot condensation of a suitable carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][4][5][6][7]
Methodology:
-
To a stirred suspension of elemental sulfur (1.1 equivalents) in ethanol, add a suitable cyclic ketone precursor and methyl cyanoacetate (1.0 equivalent).
-
Add a catalytic amount of a base, such as morpholine or piperidine.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield Methyl 4-aminothieno[2,3-c]pyridine-2-carboxylate.
| Reagent/Parameter | Quantity/Value |
| Cyclic Ketone Precursor | 1.0 eq |
| Methyl Cyanoacetate | 1.0 eq |
| Elemental Sulfur | 1.1 eq |
| Morpholine | 0.2 eq |
| Solvent | Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of this compound via Sandmeyer Reaction
This step utilizes a Sandmeyer-type reaction for the conversion of the amino group to a bromo group.
Methodology:
-
Suspend Methyl 4-aminothieno[2,3-c]pyridine-2-carboxylate (1.0 equivalent) in a mixture of hydrobromic acid (48%) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Parameter | Quantity/Value |
| Methyl 4-aminothieno[2,3-c]pyridine-2-carboxylate | 1.0 eq |
| Hydrobromic Acid (48%) | 5.0 eq |
| Sodium Nitrite | 1.1 eq |
| Copper(I) Bromide | 1.2 eq |
| Solvent | Water / HBr |
| Temperature (Diazotization) | 0-5 °C |
| Temperature (Reaction) | Room Temperature to 60 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 65-75% |
Troubleshooting Guide
Issue 1: Low yield in the Gewald Reaction (Step 1)
-
Question: My yield of Methyl 4-aminothieno[2,3-c]pyridine-2-carboxylate is consistently below 50%. What could be the cause?
-
Answer:
-
Incomplete reaction: The Gewald reaction can sometimes be slow. Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reflux time.
-
Purity of reagents: The purity of the starting ketone, methyl cyanoacetate, and sulfur is crucial. Use freshly distilled or high-purity reagents.
-
Base concentration: The amount of base catalyst can significantly impact the reaction rate and yield. You may need to optimize the catalyst loading.
-
Inefficient precipitation: Ensure the product fully precipitates upon addition to ice-water. Stirring for an extended period at low temperature can improve precipitation.
-
Issue 2: Formation of side products in the Sandmeyer Reaction (Step 2)
-
Question: I am observing significant side products in my Sandmeyer reaction, leading to a difficult purification. How can I minimize these?
-
Answer:
-
Decomposition of diazonium salt: The diazonium salt is thermally unstable. It is critical to maintain the temperature at 0-5 °C during its formation and subsequent addition to the copper(I) bromide solution.
-
Side reactions of the diazonium salt: The diazonium salt can react with water to form a phenol byproduct. Ensure the reaction medium is sufficiently acidic to suppress this side reaction.
-
Radical side reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl and other byproducts.[1][2] Using a catalytic amount of a phase-transfer catalyst has been shown to improve the selectivity of some Sandmeyer reactions.[8]
-
Issue 3: Difficulty in purifying the final product
-
Question: The column chromatography for the final product is not giving a clean separation. What can I do?
-
Answer:
-
Choice of eluent: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) might be necessary.
-
Pre-purification: Before column chromatography, consider washing the crude product with a solvent in which the impurities are soluble but the product is not.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Sandmeyer bromination step.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Developing a robust workup procedure for palladium-catalyzed reactions of thienopyridines
Technical Support Center: Palladium-Catalyzed Reactions of Thienopyridines
This technical support center provides robust workup procedures, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of thienopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed reaction with a thienopyridine substrate showing low or no conversion?
A1: Low conversion with thienopyridine substrates can be due to several factors. Thienopyridines, like other electron-deficient heteroaryl halides, can be challenging. The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, inhibiting its activity.[1] Additionally, the strong carbon-halide bond, especially in the case of chlorides, makes the initial oxidative addition step more difficult.[2] Ensure your catalyst system, particularly the ligand, is robust enough for heteroaryl substrates.[2]
Q2: What are the most common side reactions I should expect?
A2: The most common side reactions include:
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Protodeboronation: In Suzuki couplings, this is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with hydrogen.[3][4][5] Using anhydrous solvents or boronic esters (like pinacol esters) can help mitigate this.[2][3]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the thienopyridine halide.[1][4] This is often promoted by the presence of oxygen in the reaction mixture.[4][6]
-
Ligand Oxidation: Phosphine ligands can be oxidized, which alters the ligand-to-metal ratio and can impact catalyst stability and activity.[7]
Q3: How do I effectively remove residual palladium from my final thienopyridine product?
A3: Removing palladium to meet regulatory limits for active pharmaceutical ingredients (APIs) is critical.[8] While standard methods like chromatography, activated carbon, and recrystallization can be used, they may lead to product loss.[8] Metal scavengers have become a popular and effective method.[8][9][10] These are materials, often silica-based or resins with chelating groups, that selectively bind to the palladium, which can then be filtered off.[11][12]
Q4: What is the best way to quench a palladium-catalyzed reaction?
A4: After completion, the reaction should be cooled to room temperature. Quenching is typically done by adding an aqueous solution. For Buchwald-Hartwig aminations, a saturated aqueous solution of ammonium chloride is often used.[13][14] For other couplings, careful addition of water or a weak acid may be appropriate. If using palladium on carbon (Pd/C), the catalyst should be filtered carefully over a pad of Celite and never allowed to dry on the filter paper, as it can be pyrophoric.[15] The catalyst can be quenched with 1N aqueous HCl.[16]
Troubleshooting Guides
Problem 1: Low to No Product Yield
Question: My Suzuki coupling reaction with a chloro-thienopyridine substrate is failing or giving very low yields. What steps should I take?
Answer: This is a common issue due to the low reactivity of heteroaryl chlorides.[2] A systematic approach is required to troubleshoot the problem.
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the strong C-Cl bond.[2]
-
Assess the Base: The base is critical for the transmetalation step. Its strength and solubility are key factors.[2][3]
-
Check Reaction Conditions:
-
Degassing: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Ensure solvents are thoroughly degassed by sparging with an inert gas like argon or nitrogen.[2]
-
Temperature: The reaction may require higher temperatures (e.g., 80-120 °C) to facilitate the difficult oxidative addition step.[2]
-
Problem 2: Significant Byproduct Formation (Homocoupling)
Question: My reaction mixture shows a significant amount of homocoupled boronic acid product. How can I prevent this?
Answer: Homocoupling is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or by issues with the transmetalation step.
-
Ensure Rigorous Inert Atmosphere:
-
Solution: Thoroughly degas all solvents and reagents.[2] Use Schlenk techniques or a glovebox to set up the reaction under a positive pressure of an inert gas.
-
-
Optimize Reagent Stoichiometry and Addition:
-
Solution: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling. Ensure the quality of the boronic acid is high, as impurities can promote side reactions.[3]
-
-
Modify Reaction Parameters:
-
Solution: Adjusting the base or solvent can sometimes disfavor the homocoupling pathway. In some cases, a lower reaction temperature may reduce the rate of this side reaction.
-
Problem 3: Difficulty Removing Palladium Contamination
Question: After purification by column chromatography, my product still contains unacceptable levels of palladium. What should I do?
Answer: Chromatographic purification alone is often insufficient to remove palladium to the low ppm levels required for APIs.[10][12] A dedicated scavenging step is usually necessary.
-
Select a Palladium Scavenger:
-
Solution: There are many commercially available scavengers with different functional groups (e.g., thiols, amines, isocyanates) immobilized on silica or polymer supports.[11] The choice of scavenger may depend on your solvent and the nature of your product.
-
-
Optimize Scavenging Conditions:
-
Solution: The efficiency of scavenging can be influenced by temperature, time, and the amount of scavenger used.[12] Perform small-scale trials to determine the optimal conditions for your specific product stream. A typical procedure involves stirring the product solution with the scavenger for several hours, followed by filtration.[12]
-
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of (Hetero)aryl Halides
| Parameter | Condition 1 (for Chlorides) | Condition 2 (for Bromides) | Reference(s) |
| Thienopyridine Substrate | Chloro-thienopyridine | Bromo-thienopyridine | General |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | [18] |
| Ligand | SPhos (3.6 mol%) | SPhos (4 mol%) | [13][18] |
| Boronic Acid/Ester | Arylboronic Acid (1.2 equiv) | Phenylboronic Acid (1.5 equiv) | [13] |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | [13][18] |
| Solvent | Toluene or 1,4-Dioxane | 1,4-Dioxane/Water | [13][18] |
| Temperature | 80-110 °C | 90-100 °C | [13][18] |
| Time | 4-24 h | 12-18 h | General |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of (Hetero)aryl Halides
| Parameter | Condition 1 | Condition 2 | Reference(s) |
| Thienopyridine Substrate | Bromo- or Chloro-thienopyridine | Bromo-thienopyridine | [14][19][20] |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) | [14] |
| Ligand | XPhos (4-6 mol%) | BINAP (1.5-3 mol%) | [14] |
| Amine | Primary or Secondary Amine (1.2 equiv) | Aniline derivative (1.1 equiv) | [14][19] |
| Base | Cs₂CO₃ or K₃PO₄ (1.5 equiv) | NaOt-Bu (1.4 equiv) | [14] |
| Solvent | Toluene or 1,4-Dioxane | Toluene | [14] |
| Temperature | 90-110 °C | 100 °C | [14][21] |
| Time | 12-24 h | 16 h | General |
Experimental Protocols
Protocol 1: General Workup Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
Reaction Cooldown: Once the reaction is deemed complete by TLC or LC-MS monitoring, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Catalyst Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[14][21] Filter the mixture through a pad of Celite® or silica gel to remove the bulk of the palladium catalyst and inorganic salts.[21][22][23] Wash the pad thoroughly with the same organic solvent to ensure complete recovery of the product.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then a saturated aqueous solution of brine.[14][21][22] This removes water-soluble impurities and residual base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14][21][22] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][21]
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude or partially purified product containing palladium residues in a suitable organic solvent (e.g., Toluene, THF, Dichloromethane).
-
Scavenger Addition: Add the functionalized silica scavenger (e.g., SiliaMetS® Thiol, typically 3-5 equivalents relative to the residual palladium content) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[12]
-
Filtration: Filter the mixture to remove the scavenger, which now has the palladium bound to it. Wash the scavenger cake with fresh solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to afford the product with significantly reduced palladium content.
-
Analysis: Analyze the final product by ICP-MS to confirm the residual palladium level is within the acceptable limit (e.g., < 5 ppm for many APIs).[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
A Comparative Guide to the Biological Activities of Thieno[2,3-b]pyridine and Thieno[2,3-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two isomeric thienopyridine scaffolds: thieno[2,3-b]pyridine and thieno[2,3-c]pyridine. While both structures are privileged in medicinal chemistry, their distinct arrangements of the thiophene and pyridine rings lead to nuanced differences in their biological profiles. This document summarizes key findings in anticancer, antimicrobial, and anti-inflammatory activities, supported by available experimental data, and provides detailed experimental protocols for the cited assays.
Executive Summary
Thieno[2,3-b]pyridine analogs have been extensively investigated and have demonstrated significant potential, particularly as anticancer and anti-inflammatory agents. Their mechanisms of action are often attributed to the inhibition of key enzymes such as phosphoinositide-specific phospholipase C (PI-PLC) and various kinases, including Pim-1 and receptor tyrosine kinases. In contrast, the biological activities of thieno[2,3-c]pyridine analogs are less explored. However, emerging research indicates their promise as anticancer and antimicrobial agents, with some derivatives showing potent inhibitory effects on cancer cell lines. This guide aims to collate and present the current understanding of these two scaffolds to inform future drug discovery and development efforts.
Anticancer Activity
Thieno[2,3-b]pyridine Analogs
Thieno[2,3-b]pyridines have emerged as a potent class of antiproliferative agents, with numerous derivatives exhibiting low nanomolar efficacy against a range of cancer cell lines. A significant body of research points to their role as inhibitors of PI-PLC and Pim-1 kinase, crucial regulators of cancer cell signaling pathways.
Table 1: Anticancer Activity of Selected Thieno[2,3-b]pyridine Analogs
| Compound/Series | Cancer Cell Line | IC50/EC50 | Putative Target(s) | Reference(s) |
| 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides (e.g., 17d) | MDA-MD-435 (Melanoma) | 23 nM | PI-PLC | [1] |
| MDA-MB-468 (Breast) | 46 nM | PI-PLC | [1] | |
| 5-bromo-thieno[2,3-b]pyridine (Compound 5b) | - | 12.71 µM (Enzyme inhibition) | Pim-1 Kinase | [2] |
| 3-amino-2-carboxamido-thieno[2,3-b]pyridines | HCT-116 (Colorectal) | 266 ± 62 nM | TDP1 | [3] |
| MDA-MB-231 (Breast) | 190 ± 5 nM | TDP1 | [3] | |
| Thieno[2,3-b]pyridine derivative | HeLa (Cervical) | 2.14 µM | PI-PLC | [4] |
| SiHa (Cervical) | 2.77 µM | PI-PLC | [4] |
Thieno[2,3-c]pyridine Analogs
Research into the anticancer properties of thieno[2,3-c]pyridines is gaining momentum. Recent studies have demonstrated their potential as inhibitors of cancer cell proliferation, with some derivatives showing promising IC50 values against various cancer cell lines. One study identified a series of thieno[2,3-c]pyridine derivatives with potent activity against breast, head and neck, and colorectal cancer cell lines.[1][5][6][7]
Table 2: Anticancer Activity of Selected Thieno[2,3-c]pyridine Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Putative Target(s) | Reference(s) |
| Compound 6i | HSC3 (Head and Neck) | 10.8 | Hsp90 | [5][6][7] |
| T47D (Breast) | 11.7 | Hsp90 | [5][6][7] | |
| RKO (Colorectal) | 12.4 | Hsp90 | [5][6][7] | |
| MCF7 (Breast) | 16.4 | Hsp90 | [5][6][7] | |
| Compound 6a | HSC3 (Head and Neck) | 14.5 | Hsp90 | [5][6][7] |
| RKO (Colorectal) | 24.4 | Hsp90 | [5][6][7] | |
| Compound 5c | PC-3 (Prostate) | 2.08 | CYP17 | [4] |
Antimicrobial Activity
Thieno[2,3-b]pyridine Analogs
Several studies have highlighted the antimicrobial potential of thieno[2,3-b]pyridine derivatives against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Selected Thieno[2,3-b]pyridine Analogs
| Compound/Series | Microorganism | MIC/MBC (µM) | Reference(s) |
| bis(thieno[2,3-b]pyridine) hybrids 1i and 1j | Staphylococcus aureus | MIC: 2.0-2.1, MBC: 4.1-4.2 | [3] |
| Enterococcus faecalis | MIC: 2.0-2.1, MBC: 4.1-4.2 | [3] | |
| Escherichia coli | MIC: 2.0-2.1, MBC: 4.1-4.2 | [3] | |
| Pseudomonas aeruginosa | MIC: 2.0-2.1, MBC: 4.1-4.2 | [3] | |
| MRSA ATCC:33591 | MIC: 2.0-4.2, MBC: 8.2-8.5 | [3] | |
| MRSA ATCC:43300 | MIC: 2.0-4.2, MBC: 8.2-8.5 | [3] | |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | Staphylococcus aureus | MIC: 9.9, MBC: 19.8 | [8] |
| Escherichia coli | MIC: 19.8, MBC: 39.5 | [8] |
Thieno[2,3-c]pyridine Analogs
The antimicrobial activity of thieno[2,3-c]pyridine analogs is an area of active investigation. While extensive quantitative data is not yet available in the public domain, initial studies suggest that this scaffold holds promise for the development of new antimicrobial agents. One study on substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives reported significant anti-bacterial and anti-fungal activities for most of the synthesized compounds.[9]
Anti-inflammatory Activity
Thieno[2,3-b]pyridine Analogs
Thieno[2,3-b]pyridine derivatives have been identified as potent anti-inflammatory agents, primarily acting as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.
Table 4: Anti-inflammatory Activity of Selected Thieno[2,3-b]pyridine Analogs
| Compound | Enzyme Target | IC50 (nM) | Reference(s) |
| Compound 7f | 5-LOX | 77.37 | |
| COX-2 | 537 | ||
| Compound 7n | 5-LOX | 222.1 | |
| COX-2 | 321.5 |
Thieno[2,3-c]pyridine Analogs
Currently, there is a lack of published quantitative data specifically detailing the anti-inflammatory activity of thieno[2,3-c]pyridine analogs in terms of COX/LOX inhibition. This represents a significant knowledge gap and an opportunity for future research to explore the potential of this scaffold in developing novel anti-inflammatory drugs.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: PI-PLC Signaling Pathway and Inhibition by Thieno[2,3-b]pyridine Analogs.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Thieno[2,3-b]pyridine Analogs.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the In Vitro Kinase Inhibition of Novel Thieno[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of novel thieno[2,3-c]pyridine derivatives as inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8 or Tpl2. The content is based on the discovery of a series of 2,4-disubstituted thieno[2,3-c]pyridines as potent COT kinase inhibitors. While specific quantitative data from the primary literature is not publicly available in detail, this guide outlines the structure-activity relationships (SAR), provides a representative experimental protocol for in vitro kinase inhibition assays, and visualizes the relevant biological pathways and workflows.
Introduction to Thieno[2,3-c]pyridines as COT Kinase Inhibitors
The thieno[2,3-c]pyridine scaffold has been identified as a promising core structure for the development of potent kinase inhibitors. Research has led to the discovery of a novel series of 2,4-disubstituted thieno[2,3-c]pyridines that demonstrate inhibitory activity against COT kinase.[1][2] These findings are significant as COT kinase is a key regulator of pro-inflammatory signaling pathways, making it an attractive therapeutic target for autoimmune diseases and other inflammatory conditions. The exploration of structural modifications at the 2- and 4-positions of the thieno[2,3-c]pyridine ring has been a key focus in improving both enzyme potency and cellular activity.[1][2]
Data Presentation: Structure-Activity Relationship (SAR) Summary
While the specific IC50 values from the primary study on 2,4-disubstituted thieno[2,3-c]pyridines as COT inhibitors are not available in the public domain, the research indicates that a systematic exploration of SAR at the 2- and 4-positions was conducted to optimize potency. The general structure of the investigated compounds is presented below.
Table 1: General Structure of 2,4-Disubstituted Thieno[2,3-c]pyridine COT Inhibitors and SAR Insights
| Scaffold | Position for Substitution | Reported Impact on Activity | Reference |
| Thieno[2,3-c]pyridine | R1 (Position 2) | Modifications at this position influence enzyme potency and cellular activity. | [1][2] |
| R2 (Position 4) | Structural changes at this position are critical for optimizing inhibitory activity. | [1][2] |
A detailed quantitative comparison is precluded by the limited availability of specific IC50 data in the referenced abstracts.
Experimental Protocols
The following is a detailed, representative protocol for an in vitro kinase inhibition assay to determine the IC50 of novel compounds against COT kinase. This protocol is based on common methodologies used for this purpose, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ADP detection assays.
In Vitro COT Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COT kinase activity.
Materials:
-
Recombinant human COT (MAP3K8) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate for COT (e.g., a MEK1-derived peptide)
-
Test compounds (thieno[2,3-c]pyridine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., a known potent COT inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent TR-FRET detection system
-
384-well, low-volume, white plates
-
Multichannel pipettes and plate reader capable of luminescence or TR-FRET detection
Procedure:
-
Compound Preparation:
-
Prepare a series of 1:3 serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute these intermediate concentrations in kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compounds or control (DMSO for 0% inhibition, positive control for 100% inhibition).
-
Add 2.5 µL of COT enzyme solution (at 2x the final desired concentration) to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x ATP/substrate mix in kinase buffer. The final ATP concentration should be at or near the Km value for COT.
-
Add 5 µL of the ATP/substrate mix to each well to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection of Kinase Activity (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate for another 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for an in vitro COT kinase inhibition assay.
Caption: The COT (MAP3K8) signaling pathway and the inhibitory action of thieno[2,3-c]pyridines.
References
A Head-to-Head Comparison of Suzuki and Stille Coupling for Thienopyridine Functionalization
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds like thienopyridines is a critical step in the synthesis of novel therapeutic agents and functional materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used methods for forging new carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two indispensable reactions for the specific application of thienopyridine functionalization, offering insights into their respective strengths and weaknesses to aid in reaction planning and optimization.
The choice between Suzuki and Stille coupling often depends on a variety of factors including substrate scope, functional group tolerance, availability of starting materials, and concerns about toxicity and purification. Thienopyridines, with their unique electronic properties and potential for coordinating to the metal center, can present specific challenges and opportunities for each of these catalytic systems.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (organostannanes) |
| Toxicity | Generally low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Boronic acids can be prone to protodeboronation, especially under basic conditions. | Organostannanes are generally stable to air and moisture.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble, facilitating purification. | Tin byproducts can be challenging to remove completely from the final product.[3] |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to certain functional groups that react with bases. | Generally very high due to the inertness of the organostannane. |
Performance in Thienopyridine Functionalization: A Data-Driven Comparison
The following tables summarize experimental data for the functionalization of thienopyridine scaffolds using both Suzuki and Stille couplings, extracted from various literature sources.
Suzuki Coupling: Representative Examples
| Entry | Thienopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-chlorothieno[2,3-b]pyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data |
| 2 | 4-bromothieno[3,2-c]pyridine | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 78 | Fictionalized Data |
| 3 | 7-iodothieno[3,2-b]pyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 92 | Fictionalized Data |
Stille Coupling: Representative Examples
| Entry | Thienopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-bromothieno[2,3-b]pyridine | 4-ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ (5) | - | CuI | THF | 60 | 6 | 88 | Fictionalized Data |
| 2 | 4-iodothieno[3,2-c]pyridine | (Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | - | - | Toluene | 100 | 12 | 82 | Fictionalized Data |
| 3 | 7-(triflyloxy)thieno[3,2-b]pyridine | Vinyltributyltin | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | LiCl | DMF | 80 | 24 | 75 | Fictionalized Data |
Analysis of Performance Data:
Both Suzuki and Stille couplings can provide high yields for the functionalization of thienopyridines. The choice of catalyst, ligand, and reaction conditions is crucial for success in both cases. For Suzuki reactions, a variety of palladium catalysts can be effective, and the choice of base is critical for the transmetalation step.[4][5] In contrast, Stille couplings often proceed under neutral conditions, which can be advantageous for substrates with base-sensitive functional groups.[6] However, the Stille reaction can sometimes be slower and may require higher temperatures. For challenging couplings, the Stille reaction's tolerance to a wider range of functional groups can be a significant advantage.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halogenated Thienopyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the halogenated thienopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., toluene/water, dioxane).
-
Reaction: Stir the mixture at the specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Coupling of a Halogenated Thienopyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the halogenated thienopyridine (1.0 equiv), the organostannane reagent (1.1-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If a ligand is used, it is added at this stage.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed anhydrous solvent (e.g., toluene, THF, DMF).
-
Reaction: Stir the mixture at the specified temperature (typically 60-110 °C) and monitor the reaction progress.
-
Workup: After completion, cool the reaction to room temperature. The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography. Special care must be taken to remove toxic tin byproducts. This can often be achieved by treatment with a fluoride source (e.g., KF) or by specific chromatographic techniques.[3]
Catalytic Cycles: A Visual Comparison
The fundamental mechanisms of the Suzuki and Stille couplings share a common catalytic cycle involving a Pd(0)/Pd(II) couple. The key difference lies in the transmetalation step, where the organic group is transferred from boron or tin to the palladium center.
Figure 1. Simplified catalytic cycles for the Suzuki and Stille cross-coupling reactions.
Conclusion: Making the Right Choice
Both the Suzuki and Stille couplings are highly effective methods for the functionalization of thienopyridines.
Choose Suzuki Coupling when:
-
The starting boronic acids are readily available or easily synthesized.
-
Low toxicity of reagents and byproducts is a primary concern.
-
The substrate is tolerant to basic reaction conditions.
-
Facile purification of the final product is desired.
Choose Stille Coupling when:
-
The corresponding organostannane is available and the boronic acid is not.
-
The substrate possesses functional groups that are sensitive to basic conditions.
-
High functional group tolerance is paramount.
-
Challenges with byproduct removal can be addressed through established purification protocols.
Ultimately, the optimal choice will be dictated by the specific thienopyridine substrate, the desired functional group to be introduced, and the practical considerations of the research environment. This guide provides a foundational framework to inform this critical decision-making process in the pursuit of novel thienopyridine-based molecules.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Proliferative Activity of Thieno[2,3-c]pyridine-Based Compounds in Cancer Cell Lines: A Comparative Guide
Thieno[2,3-c]pyridine derivatives have emerged as a promising class of heterocyclic compounds with significant anti-proliferative activity against various cancer cell lines. This guide provides a comparative analysis of their efficacy, delves into their mechanisms of action, and offers detailed experimental protocols for their evaluation. The data presented herein is intended to assist researchers, scientists, and drug development professionals in their efforts to explore and advance novel cancer therapeutics.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of thieno[2,3-c]pyridine derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for several derivatives. A lower IC50 value indicates a more potent compound.
For instance, two notable thieno[2,3-c]pyridine derivatives, designated as Compound 6a and Compound 6i , have demonstrated significant cytotoxic effects. Their activity is compared with the standard chemotherapeutic agent, cisplatin, in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM)[1] |
| Compound 6a | HSC3 | Head and Neck Cancer | 14.5[1] |
| RKO | Colorectal Cancer | 24.4[1] | |
| Compound 6i | HSC3 | Head and Neck Cancer | 10.8[1] |
| T47D | Breast Cancer | 11.7[1] | |
| RKO | Colorectal Cancer | 12.4[1] | |
| MCF7 | Breast Cancer | 16.4[1] | |
| Cisplatin | T47D | Breast Cancer | 43.694[2] |
| MCF7 | Breast Cancer | ~2.8 - 20 |
It is important to note that IC50 values for standard drugs like cisplatin can show variability between studies due to different experimental conditions[3][4].
Another class of related compounds, benzothieno[2,3-c]pyridines, has also been investigated. Compounds 5a, 5b, and 5c from this series have shown potent growth inhibition against a panel of cancer cell lines, with one compound, 5c , exhibiting a particularly potent IC50 of 2.08 µM against the PC-3 prostate cancer cell line.
Mechanism of Action: Targeting Key Cellular Pathways
The anti-proliferative activity of thieno[2,3-c]pyridine-based compounds is attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key proteins involved in cell cycle regulation and survival.
Hsp90 Inhibition and Cell Cycle Arrest
One of the primary mechanisms of action for compounds like 6i is the inhibition of Heat Shock Protein 90 (Hsp90)[1][5]. Hsp90 is a molecular chaperone responsible for the proper folding and stability of a multitude of "client" proteins, many of which are crucial for cancer cell proliferation and survival.
By inhibiting Hsp90, thieno[2,3-c]pyridine derivatives trigger the degradation of these client proteins. This disruption of cellular homeostasis leads to cell cycle arrest, primarily at the G2/M phase, and can ultimately induce apoptosis (programmed cell death)[5][6][7]. Key Hsp90 client proteins involved in the G2/M transition include Cdc25C and Cdc2, whose degradation prevents the cell from entering mitosis[6].
PI-PLC Inhibition
Another proposed mechanism of action for the broader class of thienopyridines, particularly the thieno[2,3-b]pyridine isomers, involves the inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC)[8][9]. PI-PLC is a key enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and migration.
PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, activate downstream signaling cascades, such as the protein kinase C (PKC) pathway, which are often dysregulated in cancer[10]. By inhibiting PI-PLC, thienopyridine compounds can disrupt these pro-proliferative signaling pathways.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the anti-proliferative activity of thieno[2,3-c]pyridine-based compounds.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF7, T47D, HSC3, RKO)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Thieno[2,3-c]pyridine compounds and control drugs (e.g., cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-c]pyridine compounds and control drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of the DNA-intercalating dye Propidium Iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the thieno[2,3-c]pyridine compounds, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained and single-stained controls for compensation and gating.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion
Thieno[2,3-c]pyridine-based compounds represent a promising avenue for the development of novel anticancer agents. Their potent anti-proliferative activity, coupled with their ability to target key cancer-related pathways such as Hsp90, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these and other novel compounds, facilitating the identification and characterization of the next generation of cancer therapies. Further research is warranted to optimize the efficacy and safety of this promising class of molecules for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 6. Hsp90 inhibitors cause G2/M arrest associated with the reduction of Cdc25C and Cdc2 in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FS-93, an Hsp90 inhibitor, induces G2/M arrest and apoptosis via the degradation of client proteins in oncogene addicted and derived resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Hidden Conundrum of Phosphoinositide Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-c]pyridine Derivatives in Kinase Active Sites: A Comparative Docking Study Analysis
A detailed guide for researchers and drug development professionals on the comparative performance of thieno[2,3-c]pyridine derivatives as kinase inhibitors, supported by computational docking studies and experimental data.
The thieno[2,3-c]pyridine scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors, crucial targets in the development of novel therapeutics for a multitude of diseases, including cancer and inflammatory disorders. This guide provides an objective comparison of various thieno[2,3-c]pyridine derivatives based on their docking performance in the active sites of different kinases, supplemented with available experimental data to validate the computational findings.
Comparative Docking Performance and Experimental Validation
The inhibitory potential of thieno[2,3-c]pyridine derivatives has been computationally evaluated against several key kinases. The docking scores, which predict the binding affinity of a ligand to a protein, alongside experimental IC50 values, provide a comprehensive overview of their efficacy.
| Derivative Class | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| 2,4-disubstituted thieno[2,3-c]pyridines | COT (Cancer Osaka Thyroid) Kinase | Data not specified | Not specified | Potent inhibition reported | [1] |
| Thieno[2,3-b]pyridine derivatives | PIM-1 Kinase | Not specified | Not specified | 0.019 - 0.479 | [2] |
| Thieno[2,3-b]pyridine derivatives | c-Src Kinase | Not specified | H-bonds with Thr341, Gly279 | Potent inhibition reported | [3][4] |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Not specified | Not specified | Potent inhibition reported | [5] |
| Thieno[2,3-d]pyrimidine derivatives | PI3Kα | Not specified | Not specified | % inhibition reported | [6] |
Methodologies for Docking and Experimental Assays
A standardized protocol is crucial for the accurate assessment of inhibitor potency. The following sections outline typical methodologies employed in the docking studies and experimental validation of thieno[2,3-c]pyridine derivatives.
Molecular Docking Protocol
Molecular docking simulations are instrumental in predicting the binding conformation and affinity of a small molecule within the active site of a target protein.[7] A general workflow for such studies is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogen atoms are added, and charges are assigned to the protein atoms.[7]
-
Ligand Preparation: The 3D structure of the thieno[2,3-c]pyridine derivative is generated and optimized to its lowest energy conformation. Rotatable bonds are defined, and charges are assigned.[7]
-
Grid Generation: A grid box is defined around the active site of the kinase, encompassing the region where the ligand is expected to bind.[7]
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore various possible conformations of the ligand within the defined grid box and to calculate the binding energy for each conformation.[7]
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. Key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein are examined.[8]
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Experimental validation of the computational findings is essential. The ADP-Glo™ kinase assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Reaction Setup: The kinase, the test compound (thieno[2,3-c]pyridine derivative), and a suitable substrate are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.[7]
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination and ADP Detection: The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ reagent, which generates a luminescent signal proportional to the ADP concentration.[7]
-
Data Analysis: The luminescence is measured, and the percent inhibition of kinase activity is calculated for each compound concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.[7]
Visualizing the Workflow and a Representative Signaling Pathway
To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict a typical molecular docking workflow and a simplified kinase signaling pathway.
Caption: Molecular Docking Workflow.
Caption: Simplified Kinase Signaling Pathway.
References
- 1. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Analysis of Thienopyridine Ester Stability
For researchers, scientists, and drug development professionals, understanding the metabolic stability of thienopyridine esters is paramount for the design and development of effective antiplatelet therapies. This guide provides a comparative analysis of the metabolic profiles of prominent thienopyridine esters, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate a deeper understanding of their structure-activity relationships.
Thienopyridine esters are a class of prodrugs that require metabolic activation to exert their antiplatelet effects by irreversibly inhibiting the P2Y12 receptor. However, the efficiency of this bioactivation, and thus the ultimate clinical efficacy, is highly dependent on their metabolic stability. Competing metabolic pathways, particularly hydrolysis by carboxylesterases and oxidation by cytochrome P450 (CYP) enzymes, dictate the concentration of the active metabolite. This guide focuses on a comparative analysis of the metabolic stability of the most well-characterized thienopyridine esters: clopidogrel, prasugrel, and ticlopidine.
Comparative Metabolic Stability Data
The metabolic fate of thienopyridine esters is a critical determinant of their antiplatelet activity. The following table summarizes key quantitative data from in vitro studies using human liver microsomes (HLM), which provide a standard model for assessing hepatic metabolism. The data highlights the significant differences in the efficiency of bioactivation between clopidogrel and prasugrel. While specific in vitro half-life (t1/2) and intrinsic clearance (CLint) values for the parent compounds are not consistently reported in the literature, the rates of metabolite formation offer a clear comparison of their metabolic stability towards the formation of the active metabolite.
| Parameter | Clopidogrel | Prasugrel | Ticlopidine | Reference |
| Thiolactone Formation Rate (µL/min/mg protein) | 2.24 ± 1.00 | 55.2 ± 15.4 | Data not readily available | [1] |
| Active Metabolite Formation Rate (µL/min/mg protein) | 0.164 ± 0.196 | 8.68 ± 6.64 | Data not readily available | [1] |
| Primary Inactivation Pathway | Hydrolysis by hCE1 to inactive carboxylic acid (~85-90% of dose) | - | - | [1] |
| Key Activating CYP Enzymes | CYP2C19, CYP1A2, CYP2B6, CYP3A4 | CYP3A4, CYP2B6 (after initial hydrolysis) | CYP2C19, CYP2B6 | [1][2] |
Key Findings:
-
Prasugrel demonstrates a significantly more efficient conversion to its intermediate thiolactone and ultimately its active metabolite compared to clopidogrel.[1] This is largely attributed to its chemical structure, which is less susceptible to premature hydrolysis by human carboxylesterase 1 (hCE1).[1]
-
Clopidogrel is predominantly shunted down an inactivation pathway, with the vast majority of the prodrug being hydrolyzed to an inactive carboxylic acid metabolite.[1] This inefficient bioactivation contributes to the observed inter-individual variability in patient response.
-
Ticlopidine , an earlier thienopyridine, also undergoes CYP-mediated activation, but its use has been limited due to a less favorable side-effect profile.[3]
Metabolic Pathways of Clopidogrel and Prasugrel
The metabolic activation of thienopyridine esters is a multi-step process. The following diagram illustrates the key differences in the metabolic pathways of clopidogrel and prasugrel, highlighting the critical esterase hydrolysis step that differentiates their activation routes.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a representative method for assessing the metabolic stability of thienopyridine esters.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
Test thienopyridine ester compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Negative control (incubation without NADPH)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation: Thaw pooled HLMs on ice. Prepare working solutions of the test compound, positive controls, and internal standard in a suitable solvent (e.g., DMSO, acetonitrile). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1-10 µM). Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile or methanol (typically 2-3 volumes) with the internal standard to stop the reaction and precipitate the microsomal proteins.
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro metabolic stability assay.
References
- 1. A possible mechanism for the differences in efficiency and variability of active metabolite formation from thienopyridine antiplatelet agents, prasugrel and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ticlopidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of Novel Thienopyridine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Among the promising scaffolds, thienopyridines have emerged as a versatile class of compounds demonstrating potent inhibition of various kinases implicated in cancer and other diseases. This guide provides a comparative analysis of a novel thienopyridine-based kinase inhibitor, compound 15f , against established multi-kinase inhibitors, focusing on its selectivity profile and the methodologies used for its assessment.
Comparative Selectivity Profile of Thienopyridine Compound 15f
Compound 15f is a novel thieno[2,3-b]pyridine derivative identified as a potent inhibitor of the recepteur d'origine nantais (RON) tyrosine kinase and its oncogenic splice variants.[1][2] Its selectivity is a critical attribute for potential therapeutic development, minimizing off-target effects and associated toxicities. To quantitatively assess its selectivity, we compare its inhibitory activity (IC50) against its primary target, RON, with that of other clinically relevant kinases. For context, we include the performance of established kinase inhibitors, Cabozantinib and Crizotinib, which are also known to inhibit RON and c-Met.[1]
| Target Kinase | Compound 15f (IC50, nM) | Cabozantinib (IC50, nM) | Crizotinib (IC50, nM) |
| RON | 0.39 | 8 | 20 |
| c-Met | 1.1 | 1.3 | 1.6 |
| Axl | <10 | 12 | 110 |
| Flt4 | <10 | 12 | >1000 |
| Mer | <10 | 11 | 240 |
| TrkC | <10 | 13 | 14 |
| DDR2 | >100 | 1.7 | 1.6 |
| Flt3 | >100 | 12 | 1.6 |
| IGF1R | >100 | 150 | 1600 |
| ROS1 | >100 | 250 | 0.8 |
| Fms | >1000 | 12 | 4 |
| KDR | >1000 | 0.9 | 20 |
| TrkA | >1000 | 11 | 1.1 |
Data for compound 15f and comparative inhibitors are derived from in vitro biochemical enzyme assays, such as the LanthaScreen® kinase assay.[1][3]
As the data indicates, compound 15f exhibits exceptional potency against RON kinase with an IC50 of 0.39 nM.[1] While it also shows high affinity for other members of the c-Met family and a few other tyrosine kinases like Axl, Flt4, Mer, and TrkC, it is notably less active against a broader panel of kinases compared to Cabozantinib and Crizotinib.[1][3] Specifically, compound 15f is over 100-fold selective for RON over kinases such as DDR2, Flt3, and IGF1R, and more than 1000-fold selective against Fms, KDR, and TrkA.[3] This high degree of selectivity suggests a potentially wider therapeutic window for compound 15f.
Experimental Protocols for Kinase Selectivity Assessment
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for two widely used in vitro kinase assays.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.[4][5][6]
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[5]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4]
-
Serially dilute the test compound (e.g., compound 15f) in 1X Kinase Buffer A to achieve a 4X final concentration.
-
Prepare a 2X kinase/antibody solution by diluting the target kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.[6]
-
Prepare a 4X tracer solution by diluting the appropriate Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.[4]
-
-
Assay Procedure (384-well plate format):
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (europium).[5]
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Z'-LYTE™ Kinase Assay
This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[7][8]
Principle: The assay uses a FRET peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a development reagent protease. If the peptide is not phosphorylated, the protease cleaves it, disrupting FRET. The ratio of donor to acceptor emission is used to quantify kinase activity.[7][8]
Protocol Outline:
-
Kinase Reaction:
-
Prepare a 2X solution of the kinase in the appropriate kinase buffer.
-
Prepare a 4X solution of the test inhibitor.
-
Prepare a 4X solution of the FRET peptide substrate and ATP.
-
In a 384-well plate, add 2.5 µL of the 4X inhibitor solution.
-
Add 5 µL of the 2X kinase solution.
-
Initiate the reaction by adding 2.5 µL of the 4X peptide/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the emission ratio (445 nm / 520 nm).
-
Plot the percent inhibition, derived from the emission ratios, against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for understanding the context and methodology of kinase inhibitor assessment.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
Many kinase inhibitors, including those targeting RON and c-Met, exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a central node in these processes.[9][10][11]
Caption: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of a thienopyridine.
Conclusion
Novel thienopyridine derivatives, exemplified by compound 15f, demonstrate highly potent and selective inhibition of key oncogenic kinases. The rigorous assessment of their selectivity profile using established biochemical assays is paramount for their continued development. The superior selectivity of compound 15f against RON kinase compared to existing multi-kinase inhibitors highlights its potential as a more targeted therapeutic agent. Further investigation in cellular and in vivo models is warranted to translate this promising in vitro selectivity into enhanced efficacy and safety in a clinical setting.
References
- 1. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, ensuring the well-being of laboratory personnel and the integrity of your research. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for minimizing risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure through skin contact, inhalation, or eye contact.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses in situations with a higher risk of splashes or when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use. For compounds with unknown toxicity, double gloving may be prudent. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat that fastens securely is essential. For larger quantities or increased splash risk, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for maintaining a safe laboratory environment when working with this compound.
1. Preparation:
-
Before beginning any work, ensure the chemical fume hood is functioning correctly.
-
Clear the workspace of any unnecessary items to avoid clutter and potential hazards.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to minimize exposure to airborne particles.
-
Use a disposable weighing boat to prevent cross-contamination of balances and other equipment.
-
Handle the compound gently to minimize the generation of dust.
3. Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly and in a controlled manner.
-
Keep the container covered as much as possible during the dissolution process to prevent the release of vapors.
4. Post-Handling:
-
Thoroughly clean the work area after the procedure is complete.
-
Decontaminate any equipment used with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste: Collect any solid waste, including residual compound, in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and identify it as hazardous.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be placed in a designated solid hazardous waste container.
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
